4-Chlorobenzyl cyanide-d4
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMIRMKXZAHRV-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chlorobenzyl cyanide-d4 physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of 4-Chlorobenzyl cyanide-d4, a deuterated analog of 4-Chlorobenzyl cyanide. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analysis.
Core Physical and Chemical Properties
This compound, also known as (4-Chlorophenyl)acetonitrile-d4, is the deuterium-labeled form of 4-Chlorobenzyl cyanide. The primary distinction is the replacement of four hydrogen atoms on the benzene ring with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, which is crucial for its use in mass spectrometry-based analytical methods.
Below is a summary of the key physical and chemical properties for both this compound and its non-deuterated counterpart.
| Property | This compound | 4-Chlorobenzyl cyanide |
| Molecular Formula | C₈H₂D₄ClN | C₈H₆ClN[1] |
| Molecular Weight | 155.62 g/mol | 151.59 g/mol [1] |
| CAS Number | 1219804-00-8 | 140-53-4 |
| Appearance | - | Colorless to pale yellow solid or liquid |
| Melting Point | - | 25-28 °C |
| Boiling Point | - | 265-267 °C |
| Density | - | ~1.19 g/mL |
| Solubility | - | Low in water, soluble in acetone and ethanol |
| Purity | Typically ≥98 atom % D | - |
Synthesis Protocols
General Synthesis of 4-Chlorobenzyl Cyanide (Non-Deuterated)
A widely used method for the synthesis of 4-chlorobenzyl cyanide is the reaction of 4-chlorobenzyl chloride with sodium cyanide, often facilitated by a phase-transfer catalyst.
Experimental Protocol:
-
Reaction Setup: In a multi-neck flask equipped with a reflux condenser, internal thermometer, and a dropping funnel, 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride (as a phase-transfer catalyst), and 660 mL of water are combined.[2][3]
-
Heating: The mixture is heated to 90 °C.[2]
-
Addition of Reactant: At this temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride is added dropwise over a period of one hour.
-
Reaction: The mixture is stirred for an additional two hours at 90 °C.
-
Workup: After cooling to approximately 35 °C, the organic phase is separated.
-
Purification: The organic phase is washed with water and then purified by fractional distillation to yield 4-chlorobenzyl cyanide.
For the synthesis of this compound, the starting material would be 4-chlorobenzyl chloride-d4, where the four hydrogens on the benzene ring are replaced with deuterium. The subsequent reaction with sodium cyanide would proceed in a similar manner to yield the desired deuterated product.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is a gold-standard technique in analytical chemistry for several reasons:
-
Similar Chemical and Physical Properties: The deuterated standard behaves nearly identically to the non-deuterated analyte during sample preparation, extraction, and chromatographic separation.
-
Mass Distinction: The mass difference between the analyte and the internal standard allows for their distinct detection and quantification by a mass spectrometer.
-
Accurate Quantification: By adding a known amount of the deuterated internal standard to a sample, any loss of the analyte during sample processing can be corrected for, leading to more accurate and precise quantification.
4-Chlorobenzyl cyanide itself is a precursor in the synthesis of various pharmaceuticals and pesticides. Therefore, this compound can be used as an internal standard in the analysis of these parent compounds or their metabolites during drug development and environmental monitoring.
Experimental Workflow: Use as an Internal Standard
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative analytical method.
Logical Relationship: Analyte and Internal Standard in Mass Spectrometry
The core principle behind using a deuterated internal standard is its co-elution with the analyte in the chromatographic system and its distinct mass-to-charge ratio (m/z) in the mass spectrometer.
References
An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Chlorobenzyl Cyanide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorobenzyl cyanide-d4, a deuterated analogue of 4-chlorobenzyl cyanide. This document details its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its use as an internal standard in advanced analytical methodologies.
Molecular Structure and Properties
This compound, also known as (4-chlorophenyl)acetonitrile-d4, is a stable isotope-labeled version of 4-chlorobenzyl cyanide where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution is key to its primary application in analytical chemistry.
The fundamental properties of this compound are summarized in the table below, alongside those of its non-deuterated counterpart for comparison.
| Property | This compound | 4-Chlorobenzyl Cyanide |
| Chemical Formula | C₈H₂D₄ClN | C₈H₆ClN[1] |
| Molecular Weight | 155.62 g/mol [2] | 151.59 g/mol [1] |
| CAS Number | 1219804-00-8[2] | 140-53-4[3] |
| Appearance | Clear, colorless to yellowish liquid after melting | White to light yellow solid with a pungent odor |
| Melting Point | Not specified | 25-28 °C |
| Boiling Point | Not specified | 265-267 °C |
| Density | Not specified | 1.19 g/cm³ |
| SMILES | [2H]C1=C(C([2H])=C(Cl)C([2H])=C1[2H])CC#N | C1=CC(=CC=C1CC#N)Cl |
Synthesis of this compound
The synthesis of this compound typically involves a nucleophilic substitution reaction analogous to the synthesis of the non-deuterated compound. The key difference is the use of a deuterated starting material.
A plausible synthetic route would be the reaction of 4-chlorobenzyl-d4 chloride with a cyanide salt, such as sodium cyanide. The synthesis of the deuterated precursor, 4-chlorobenzyl-d4 chloride, can be achieved through the chlorination of 4-chlorotoluene-d4.
Experimental Protocol: Synthesis of 4-Chlorobenzyl Cyanide
Materials:
-
Sodium cyanide (NaCN)
-
4-Chlorobenzyl chloride (or 4-chlorobenzyl-d4 chloride)
-
Tributylbenzylammonium chloride (phase-transfer catalyst)
-
Water
Procedure:
-
A mixture of sodium cyanide, tributylbenzylammonium chloride, and water is heated to 90°C in a multi-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel.
-
Molten 4-chlorobenzyl chloride is added dropwise to the heated mixture over a period of one hour.
-
The reaction mixture is stirred for an additional two hours at 90°C.
-
After cooling to approximately 35°C, the organic phase is separated.
-
The organic phase is washed with water.
-
The final product is obtained by fractionation of the organic phase.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of this compound is expected to be significantly different from its non-deuterated counterpart due to the absence of protons on the aromatic ring. The primary signal would be a singlet corresponding to the two protons of the methylene (-CH₂-) group. The chemical shift of this peak would be in a similar region to the non-deuterated compound.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all eight carbon atoms. The signals for the deuterated carbons will exhibit splitting due to carbon-deuterium coupling.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted for non-deuterated analog) |
| Chemical Shift (ppm) | Description |
| ~3.8 | singlet, 2H (-CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for confirming the molecular weight and isotopic enrichment of this compound. In mass spectrometry, the molecule is ionized and then fragmented. The pattern of fragmentation provides a "fingerprint" for the molecule.
The molecular ion peak for this compound would be observed at m/z 155.62, which is 4 mass units higher than the non-deuterated compound (m/z 151.59). The fragmentation pattern is expected to be similar to the non-deuterated analog, with major fragments corresponding to the loss of the cyanide group and fragmentation of the chlorobenzyl moiety. The presence of the chlorine atom will result in a characteristic M+2 isotope peak.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). In such studies, a known amount of the deuterated standard is added to biological samples (e.g., plasma, urine) containing an analyte of interest.
The key advantages of using a deuterated internal standard like this compound include:
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Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated analyte during sample preparation (e.g., extraction, derivatization) and chromatographic separation.
-
Co-elution: It typically co-elutes with the analyte from the liquid chromatography column.
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.
This allows for accurate and precise quantification of the analyte by correcting for variations in sample handling, matrix effects, and instrument response.
Experimental Protocol: Use in a Pharmacokinetic Study
The following is a generalized protocol for the use of a deuterated internal standard in a pharmacokinetic study.
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample containing the drug of interest, add a known concentration of the deuterated internal standard solution (e.g., this compound if used as a tracer for a related compound).
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
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Separate the analyte and the internal standard using a suitable chromatography method.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry (MS/MS).
3. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the original sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Conclusion
This compound is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. Its properties as a stable isotope-labeled internal standard enable accurate and reliable quantification of analytes in complex biological matrices. The methodologies outlined in this guide provide a framework for its synthesis and application in pharmacokinetic and metabolic studies, contributing to the robust data required for regulatory submissions and advancing our understanding of drug disposition.
References
Technical Guide: 4-Chlorobenzyl Cyanide-d4 (CAS No. 1219804-00-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Chlorobenzyl cyanide-d4, a deuterated analog of 4-Chlorobenzyl cyanide. This document consolidates key chemical and physical data, outlines relevant experimental protocols, and illustrates its primary application in bioanalytical studies.
Core Data Presentation
Quantitative data for this compound and its non-deuterated counterpart are summarized in the tables below for direct comparison.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| Chemical Name | Benzene-2,3,5,6-d4-acetonitrile, 4-chloro- |
| Synonyms | (4-Chlorophenyl)acetonitrile-d4 |
| CAS Number | 1219804-00-8[1] |
| Molecular Formula | C₈H₂D₄ClN[2] |
| Molecular Weight | 155.62 g/mol [2] |
| Isotopic Purity | atom % D, min 98% Chemical Purity |
Table 2: Physicochemical Properties of 4-Chlorobenzyl Cyanide (Non-Deuterated Form, CAS No. 140-53-4)
| Property | Value |
| Appearance | White to light yellow solid |
| Melting Point | 29 - 31 °C |
| Boiling Point | 265 - 267 °C at 760 mmHg |
| Density | ~1.19 g/cm³ |
| Solubility | Low in water, soluble in organic solvents like acetone and ethanol. |
Experimental Protocols
General Synthesis of Deuterated Aromatic Compounds
The synthesis of deuterated aromatic compounds like this compound typically involves H-D (Hydrogen-Deuterium) exchange reactions. A general approach involves heating the non-deuterated aromatic compound with a deuterium source, such as heavy water (D₂O), often under high temperature and pressure and in the presence of a catalyst.
A patented method for preparing deuterated aromatic compounds outlines the following steps:
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Reaction Mixture Preparation: A liquid composition is prepared containing the aromatic compound, a transition metal catalyst, and deuterium oxide (D₂O).
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Heating and Pressurization: The mixture is heated to a temperature of 120°C or greater and a pressure of 50 psi or greater.
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Reaction Time: The reaction is allowed to proceed for a period of up to 24 hours to facilitate the H-D exchange.
Flow synthesis methods utilizing microwave technology are also being developed to improve the efficiency and throughput of deuteration reactions.
Synthesis of 4-Chlorobenzyl Cyanide (Non-Deuterated)
A common laboratory-scale synthesis for the non-deuterated 4-Chlorobenzyl cyanide involves the reaction of 4-chlorobenzyl chloride with sodium cyanide. A typical procedure is as follows:
-
A mixture of sodium cyanide, a phase-transfer catalyst such as tributylbenzylammonium chloride, and water is heated to 90°C in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Molten 4-chlorobenzyl chloride is added dropwise to the heated mixture over a period of one hour.
-
The reaction mixture is stirred for an additional two hours at the same temperature.
-
After cooling, the organic phase is separated, washed with water, and purified by fractional distillation to yield 4-Chlorobenzyl cyanide.
Application as an Internal Standard in LC-MS/MS Bioanalysis
Deuterated compounds like this compound are frequently used as internal standards in quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte and has a very similar ionization efficiency, but can be distinguished by its higher mass. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.
A general workflow for using this compound as an internal standard in a pharmacokinetic study is as follows:
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Sample Preparation: To each biological sample (e.g., plasma, urine) and calibration standard, a known and constant amount of this compound solution is added.
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Extraction: The analyte and the internal standard are extracted from the biological matrix using an appropriate technique, such as protein precipitation or liquid-liquid extraction.
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LC-MS/MS Analysis: The extracted samples are injected into the LC-MS/MS system. The analyte and the internal standard are separated from other components by the liquid chromatography column and then detected by the mass spectrometer.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve generated from the standards.
Visualizations
Workflow for Use as an Internal Standard in Pharmacokinetic Studies
The following diagram illustrates the logical workflow of utilizing this compound as an internal standard in a typical pharmacokinetic study.
Caption: Workflow for using this compound as an internal standard.
References
An In-depth Technical Guide to the Synthesis of 4-Chlorobenzyl Cyanide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chlorobenzyl cyanide-d4, a deuterated internal standard crucial for quantitative analysis in drug development and metabolic studies. This document details a proposed synthetic pathway, experimental protocols, and relevant data, presented in a clear and accessible format for researchers and scientists.
Introduction
4-Chlorobenzyl cyanide, also known as (4-chlorophenyl)acetonitrile, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4][5] Its deuterated isotopologue, this compound, serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based bioassays, where it is used as an internal standard for the accurate quantification of the non-labeled parent compound and its metabolites. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise differentiation and measurement.
This guide outlines a feasible multi-step synthesis for this compound, commencing from commercially available starting materials. The proposed pathway involves the deuteration of the aromatic ring of 4-chlorotoluene, followed by benzylic deuteration, chlorination, and subsequent cyanation.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a four-step process, designed to introduce deuterium atoms at both the aromatic and benzylic positions. The logical flow of this synthesis is depicted in the following diagram.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental methodologies for each step of the proposed synthesis.
Step 1: Aromatic Deuteration of 4-Chlorotoluene
The initial step involves the selective deuteration of the aromatic ring of 4-chlorotoluene at the positions ortho to the methyl group. This can be achieved through a palladium-catalyzed hydrogen-deuterium exchange reaction.
Reaction:
4-Chlorotoluene + D₂O → 4-Chloro-2,6-d₂-toluene
Experimental Protocol:
-
To a sealed reaction vessel, add 4-chlorotoluene (1 equivalent), palladium on carbon (10 mol%), and deuterium oxide (D₂O, 20 equivalents).
-
The vessel is purged with an inert gas (e.g., argon) and then heated to 150-180°C.
-
The reaction mixture is stirred vigorously for 24-48 hours.
-
After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered to remove the catalyst.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-chloro-2,6-d₂-toluene.
Step 2: Benzylic Deuteration and Chlorination of 4-Chloro-2,6-d2-toluene
This step aims to introduce two deuterium atoms at the benzylic position followed by chlorination to form the key intermediate, 4-chloro-2,6-d₂-benzyl-d₂-chloride. A practical approach is to first perform a benzylic bromination followed by a halogen exchange, with the benzylic deuteration occurring during a reduction step. A more direct, albeit potentially lower-yielding in terms of deuteration, method is a direct benzylic chlorination under deuterating conditions. For the purpose of this guide, we will outline a direct photochlorination in the presence of a deuterium source.
Reaction:
4-Chloro-2,6-d₂-toluene + Cl₂ (in the presence of a deuterium source) → 4-Chloro-2,6-d₂-benzyl-d₂-chloride
Experimental Protocol:
-
A solution of 4-chloro-2,6-d₂-toluene in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) is prepared in a quartz reaction vessel.
-
A radical initiator, such as azobisisobutyronitrile (AIBN), is added.
-
Chlorine gas is bubbled through the solution while it is irradiated with a UV lamp at a controlled temperature (typically 50-70°C). The use of a deuterated solvent and careful control of reactants can promote the incorporation of deuterium at the benzylic position during the radical chain reaction, although achieving high levels of deuteration can be challenging.
-
The reaction is monitored by GC-MS for the formation of the desired product and the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with an inert gas.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to give 4-chloro-2,6-d₂-benzyl-d₂-chloride.
Step 3: Cyanation of 4-Chloro-2,6-d2-benzyl-d2-chloride
The final step is a nucleophilic substitution reaction to introduce the cyanide group.
Reaction:
4-Chloro-2,6-d₂-benzyl-d₂-chloride + NaCN → 4-Chlorobenzyl cyanide-d₄
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of sodium cyanide (1.2 equivalents) in a solvent mixture of ethanol and water is prepared.
-
4-chloro-2,6-d₂-benzyl-d₂-chloride (1 equivalent) is added dropwise to the heated (80-90°C) cyanide solution.
-
The reaction mixture is refluxed for 2-4 hours, with the progress monitored by TLC or GC.
-
After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
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The aqueous residue is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude 4-Chlorobenzyl cyanide-d₄ is then purified by vacuum distillation or column chromatography on silica gel to afford the final product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the non-deuterated 4-Chlorobenzyl cyanide, which can be used as a reference for the expected outcomes of the deuterated synthesis.
Table 1: Reactants and Products for the Synthesis of 4-Chlorobenzyl Cyanide (Non-deuterated)
| Step | Starting Material | Reagents | Product |
| 1 | 4-Chlorotoluene | N-Bromosuccinimide (NBS), Benzoyl peroxide | 4-Chlorobenzyl bromide |
| 2 | 4-Chlorobenzyl bromide | Sodium Cyanide (NaCN) | 4-Chlorobenzyl cyanide |
Table 2: Typical Reaction Conditions and Yields for the Synthesis of 4-Chlorobenzyl Cyanide (Non-deuterated)
| Step | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Carbon tetrachloride | 77 (reflux) | 4-6 | 80-90 |
| 2 | Ethanol/Water | 80-90 (reflux) | 2-4 | >90 |
Note: The yields for the deuterated synthesis may vary depending on the efficiency of the deuteration steps.
Logical Relationships and Workflows
The overall workflow for the synthesis and purification of this compound is illustrated below.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound. The presented protocols are based on established chemical transformations and offer a solid foundation for researchers to produce this important analytical standard. The successful synthesis of this compound will enable more accurate and reliable quantitative studies in the fields of drug metabolism and pharmacokinetics. Researchers should note that optimization of reaction conditions, particularly for the deuteration steps, may be necessary to achieve high isotopic purity and chemical yield.
References
The Role of Deuterated 4-Chlorobenzyl Cyanide in Advanced Analytical and Drug Development Workflows
For Immediate Release
This technical guide provides an in-depth overview of deuterated 4-chlorobenzyl cyanide, a stable isotope-labeled compound critical for modern research and development, particularly in the pharmaceutical and life sciences sectors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at its core purpose, applications, and the technical methodologies associated with its use.
Core Purpose and Primary Applications
Deuterated 4-chlorobenzyl cyanide, specifically 4-chlorobenzyl-d4-cyanide where deuterium atoms replace hydrogen on the phenyl ring, serves two primary purposes in advanced scientific analysis:
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Internal Standard for Quantitative Analysis: Its most prevalent use is as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Due to its structural similarity and co-elution with the non-deuterated analyte, it allows for precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.
-
Tracer in Metabolic and Pharmacokinetic Studies: The deuterium labeling allows researchers to trace the metabolic fate of 4-chlorobenzyl cyanide or related pharmaceutical compounds in biological systems.[1] This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of hydrogen with deuterium can also influence the metabolic pathways of a drug, a phenomenon known as the "kinetic isotope effect," which can be leveraged to improve a drug's pharmacokinetic properties.[1]
Physicochemical and Analytical Data
Accurate analytical data is paramount for the effective use of deuterated 4-chlorobenzyl cyanide as an internal standard. The following table summarizes key physicochemical and mass spectrometry data for both the deuterated and non-deuterated forms.
| Property | 4-Chlorobenzyl Cyanide | Deuterated 4-Chlorobenzyl Cyanide (d4) |
| Molecular Formula | C₈H₆ClN | C₈H₂D₄ClN |
| Molecular Weight | 151.59 g/mol [2] | 155.044 g/mol (approx.)[3] |
| CAS Number | 140-53-4 | 1219804-00-8 |
| Appearance | Colorless to pale yellow crystalline solid | Not specified, expected to be similar to non-deuterated form |
| Melting Point | 25-28 °C | Not specified |
| Boiling Point | 265-267 °C | Not specified |
| Mass Spec (GC-MS) | Molecular Ion (M+): 151.1 m/z | Expected Molecular Ion (M+): 155.1 m/z |
Synthesis and Metabolism
Synthesis of 4-Chlorobenzyl Cyanide (Non-Deuterated)
The synthesis of 4-chlorobenzyl cyanide is well-established and typically involves the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt, such as sodium cyanide. Phase-transfer catalysts are often employed to enhance reaction rates and yields.
A detailed experimental protocol for the synthesis of the non-deuterated compound is as follows:
Materials:
-
4-chlorobenzyl chloride
-
Sodium cyanide
-
Tributylbenzylammonium chloride (phase-transfer catalyst)
-
Water
-
Toluene (or other suitable organic solvent)
Procedure:
-
In a reaction vessel equipped with a reflux condenser, stirrer, and thermometer, a mixture of sodium cyanide, tributylbenzylammonium chloride, and water is heated to approximately 90°C.
-
Molten 4-chlorobenzyl chloride is added dropwise to the heated mixture over a period of one hour while maintaining the temperature.
-
The reaction mixture is stirred for an additional two hours at the same temperature.
-
After cooling, the organic phase is separated, washed with water, and the product is isolated by distillation under reduced pressure.
Metabolic Pathways of Nitriles
Understanding the metabolism of the nitrile group is essential for interpreting data from studies using deuterated 4-chlorobenzyl cyanide. The enzymatic metabolism of nitriles in biological systems can proceed through two primary pathways:
-
Nitrilase Pathway: A single-step hydrolysis of the nitrile directly to a carboxylic acid and ammonia.
-
Nitrile Hydratase-Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid by an amidase.
The potential metabolic conversion of 4-chlorobenzyl cyanide to 4-chlorophenylacetic acid is a key consideration in its toxicological profile and its application in drug development.
Below is a diagram illustrating the general metabolic pathways for nitriles:
Application in Bioanalytical Methods: A Workflow
The primary utility of deuterated 4-chlorobenzyl cyanide is as an internal standard in LC-MS/MS bioanalytical methods. While a specific published method using this particular deuterated standard is not available, a general workflow can be outlined based on established protocols for similar analyses, such as the quantification of sibutramine or chlorpheniramine.
The following diagram illustrates a typical workflow for a bioanalytical assay using a deuterated internal standard:
Detailed Experimental Protocol: Bioanalytical Sample Preparation
The following is a representative protocol for the preparation of plasma samples for LC-MS/MS analysis using a deuterated internal standard.
Materials:
-
Human plasma samples
-
Deuterated 4-chlorobenzyl cyanide internal standard stock solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add a specified amount of the deuterated 4-chlorobenzyl cyanide internal standard stock solution.
-
Vortex the sample to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Conclusion
Deuterated 4-chlorobenzyl cyanide is a valuable tool for researchers in drug development and analytical science. Its primary function as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, its use as a tracer provides critical insights into the metabolic fate and pharmacokinetic profiles of related compounds. While specific synthesis and application data for the deuterated form are not widely published, the principles of its use are well-established and follow standard protocols for stable isotope-labeled internal standards. As the demand for highly sensitive and accurate analytical methods continues to grow, the importance of compounds like deuterated 4-chlorobenzyl cyanide in the scientific toolkit will undoubtedly increase.
References
The Role of 4-Chlorobenzyl Cyanide-d4 in Modern Analytical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of 4-Chlorobenzyl cyanide-d4, a deuterated stable isotope-labeled compound. Its primary utility lies in its role as an internal standard for highly accurate and precise quantitative analyses, particularly in the fields of pharmaceutical research, clinical diagnostics, and forensic toxicology. This document will detail its principal applications, present relevant quantitative data, and provide an illustrative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Application: An Internal Standard for Quantitative Analysis
This compound is the deuterium-labeled version of 4-Chlorobenzyl cyanide.[1] Its primary and most critical application is as an internal standard in analytical methodologies such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry.
The fundamental principle behind its use is isotope dilution mass spectrometry. A known quantity of this compound is added to a sample at the initial stages of analysis. Because its physicochemical properties are nearly identical to the non-labeled analyte (4-Chlorobenzyl cyanide or a structurally similar compound), it experiences the same variations during sample preparation, extraction, and analysis. However, due to the mass difference imparted by the four deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, as this ratio remains constant even if sample loss or ionization suppression occurs.
Key Applications in Research and Development
The utility of this compound extends to several areas of scientific investigation:
-
Pharmacokinetic and Metabolic Studies: As 4-Chlorobenzyl cyanide is a known synthetic precursor to various pharmaceutical compounds, including sibutramine and pyrimethamine, its deuterated analog is invaluable for tracing the metabolic fate of these drugs within a biological system.[3]
-
Bioequivalence Studies: In the development of generic drugs, bioequivalence studies are crucial. This compound can be used as an internal standard in the quantification of the active pharmaceutical ingredient (API) and its metabolites in biological matrices like plasma and urine.[4]
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, precise measurement of their concentration in a patient's blood is essential. Deuterated internal standards like this compound ensure the accuracy of these measurements.
-
Forensic Toxicology: In forensic analysis, it is critical to accurately quantify the presence of drugs or poisons in biological samples. This compound can be employed as an internal standard for the detection and quantification of related compounds.
Quantitative Data and Properties
The physical and chemical properties of this compound are nearly identical to its non-deuterated form, with the key difference being its molecular weight.
| Property | Value |
| Molecular Formula | C₈H₂D₄ClN |
| Molecular Weight | ~155.65 g/mol |
| CAS Number | 1219804-00-8 |
| Isotopic Purity | Typically ≥98 atom % D |
In a typical LC-MS/MS analysis, the selection of precursor and product ion transitions (m/z values) is critical for selective and sensitive detection. While specific transitions can vary based on the instrument and ionization conditions, representative values for 4-Chlorobenzyl cyanide and its deuterated internal standard are presented below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Chlorobenzyl cyanide | 152.0 | 116.1 |
| This compound | 156.0 | 120.1 |
Experimental Protocols
The following is a detailed, representative methodology for the quantification of a target analyte (for which 4-Chlorobenzyl cyanide is a precursor or structural analog) in human plasma using this compound as an internal standard via LC-MS/MS. This protocol is based on established methods for similar compounds.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of this compound as an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Principle of isotope dilution for accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
- 4. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Certificate of Analysis: 4-Chlorobenzyl cyanide-d4 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control and analysis of 4-Chlorobenzyl cyanide-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. This document outlines the key analytical tests, experimental protocols, and data interpretation necessary to ensure the identity, purity, and isotopic integrity of this critical reagent.
Quantitative Data Summary
The following table summarizes the typical specifications and analytical results for a representative batch of this compound.
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | Colorless to light yellow liquid or solid | Conforms[1][2][3] |
| Identity | Infrared Spectroscopy | Conforms to reference spectrum | Conforms |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Purity (GC-MS) | Gas Chromatography-Mass Spectrometry | ≥ 98.0% | 99.6% |
| Isotopic Enrichment | ¹H-NMR | ≥ 98.0 atom % D | 99.2 atom % D |
| Residual Solvents | Headspace GC-MS | Meets USP <467> limits | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Identity by Infrared (IR) Spectroscopy
Objective: To confirm the chemical identity of the material by comparing its infrared spectrum to that of a known reference standard.
Methodology:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A thin film of the sample is prepared between two potassium bromide (KBr) plates.
-
Analysis: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).[4]
-
Interpretation: The resulting spectrum, a unique molecular "fingerprint," is compared to the spectrum of a certified reference standard of 4-Chlorobenzyl cyanide. The presence of characteristic absorption bands for the aromatic ring, nitrile group (C≡N), and C-Cl bond confirms the identity of the compound.[5]
Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the sample by separating it from any non-volatile impurities.
Methodology:
-
Instrument: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used for the separation of aromatic nitriles.
-
Mobile Phase: A gradient mixture of acetonitrile and water is commonly employed.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and identify any volatile impurities in the sample.
Methodology:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split injection is used.
-
Temperature Program: A temperature gradient is programmed to ensure separation of all volatile components.
-
Detection: The mass spectrometer is operated in full scan mode to identify any impurities based on their mass spectra.
-
Quantification: Purity is determined by the area percentage of the main peak.
Isotopic Enrichment by Proton Nuclear Magnetic Resonance (¹H-NMR)
Objective: To determine the degree of deuteration at the specified positions.
Methodology:
-
Instrument: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-25 mg of the sample is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d6) that does not contain residual protons in the region of interest. The solution is filtered into an NMR tube.
-
Analysis: A quantitative ¹H-NMR spectrum is acquired.
-
Interpretation: The isotopic enrichment is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal in the molecule (e.g., aromatic protons).
Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To identify and quantify any residual solvents from the manufacturing process, ensuring compliance with regulatory guidelines such as USP <467>.
Methodology:
-
Instrument: Headspace sampler coupled to a GC-MS system.
-
Sample Preparation: A known amount of the sample is placed in a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
-
Headspace Parameters: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
-
GC-MS Analysis: A portion of the headspace gas is automatically injected into the GC-MS for separation and detection.
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard.
Analytical Workflow
The following diagram illustrates the logical flow of the analytical testing for the quality control of this compound.
Caption: Quality Control Workflow for this compound.
References
- 1. 4-Chlorobenzyl cyanide|lookchem [lookchem.com]
- 2. 4-Chlorobenzyl cyanide, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
An In-depth Technical Guide to the Safe Handling of 4-Chlorobenzyl Cyanide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for 4-Chlorobenzyl cyanide-d4 (CAS No. 1219804-00-8). As specific safety and toxicological data for the deuterated form are not extensively available, this document is based on the well-established data for its non-deuterated counterpart, 4-Chlorobenzyl cyanide (CAS No. 140-53-4). The chemical and toxicological properties of isotopically labeled compounds are generally considered to be very similar to the parent compound.
Chemical Identification
| Identifier | This compound | 4-Chlorobenzyl cyanide |
| Synonyms | (4-Chlorophenyl)acetonitrile-d4 | (4-Chlorophenyl)acetonitrile, p-Chlorobenzyl cyanide[1][2][3] |
| CAS Number | 1219804-00-8[4] | 140-53-4[5] |
| Molecular Formula | C₈D₄H₂ClN | C₈H₆ClN |
| Molecular Weight | 155.62 g/mol | 151.59 g/mol |
| EINECS Number | Not Available | 205-418-9 |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties.
| Property | Value |
| Appearance | Colorless to pale yellow solid or liquid |
| Melting Point | 25-31 °C |
| Boiling Point | 265-267 °C at 760 mmHg |
| Flash Point | >107.7 - 133 °C |
| Autoignition Temperature | 500 °C / 932 °F |
| Density | ~1.19 g/cm³ |
| Vapor Pressure | 0.133 mbar @ 20 °C |
| Solubility | Low solubility in water (0.3 g/L); soluble in organic solvents like acetone and ethanol |
Hazard Identification and GHS Classification
4-Chlorobenzyl cyanide is classified as a highly toxic substance.
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 2 / Category 3 | H300/H301: Fatal or Toxic if swallowed |
| Acute Dermal Toxicity | Category 3 | H311: Toxic in contact with skin |
| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Toxicological Data
The primary toxicological concern is acute toxicity, which may be linked to the metabolic release of cyanide.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 50 mg/kg |
| LDLo | Rabbit | Unreported | 200 mg/kg |
| IDLH | N/A | N/A | 25 mg/m³ |
Note: The chemical, physical, and toxicological properties have not been thoroughly investigated for many endpoints. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination Methodology
While the specific study protocol for the cited LD50 value (50 mg/kg in rats) is not detailed in the provided safety data sheets, such studies generally follow standardized guidelines, such as those from the OECD (e.g., OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure, or OECD 423: Acute Oral Toxicity - Acute Toxic Class Method).
A generalized protocol involves:
-
Animal Selection: A group of laboratory animals (e.g., rats) of a specific strain and gender are chosen.
-
Acclimatization: Animals are acclimated to the laboratory conditions for a period before the study.
-
Dosing: The test substance is administered orally (e.g., by gavage) at various dose levels to different groups of animals.
-
Observation: The animals are observed systematically for signs of toxicity and mortality over a specified period (typically 14 days).
-
Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods are then used to calculate the LD50 value, which is the statistically estimated dose that would be fatal to 50% of the tested population.
-
Necropsy: A gross necropsy of all animals is typically performed at the end of the observation period to identify any target organs of toxicity.
Safety and Handling
Engineering Controls: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (inspect before use) and wear protective clothing to prevent skin exposure.
-
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling and before breaks.
-
Keep containers tightly sealed when not in use.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed. Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
Emergency and First Aid Procedures
Immediate medical attention is required in case of significant exposure.
-
Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
Accidental Release and Firefighting Measures
Accidental Release:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment, including respiratory protection.
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
For solids, sweep up and shovel. For liquids, contain the spill with sand, earth, or vermiculite.
-
Collect the material in suitable, closed containers for disposal.
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), hydrogen cyanide, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualized Workflows and Protocols
end_dot Caption: Emergency first aid workflow based on exposure route.
end_dot Caption: Workflow for handling an accidental chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Chlorobenzyl cyanide(140-53-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4-Chlorobenzyl-2,3,5,6-d4 Cyanide | LGC Standards [lgcstandards.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
4-Chlorobenzyl Cyanide-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for 4-Chlorobenzyl cyanide-d4. As a deuterated internal standard, maintaining its chemical and isotopic integrity is paramount for accurate analytical results in research and drug development. This document outlines recommended storage protocols, potential degradation pathways, and generalized experimental designs for stability assessment.
Core Stability and Storage Principles
This compound, as a deuterated compound, requires careful handling to prevent degradation and isotopic exchange. The primary concerns are exposure to moisture, light, and elevated temperatures. The stability of its non-deuterated analog, 4-Chlorobenzyl cyanide, provides a foundational understanding of its chemical reactivity. It is considered stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general best practices for deuterated compounds and the known properties of its non-deuterated counterpart.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | Prevents moisture absorption, which can lead to hydrolysis and hydrogen-deuterium (H-D) exchange, compromising isotopic purity. |
| Light Protection | Store in a light-resistant container (e.g., amber vial). | Protects the compound from potential photodegradation. |
| Container | Tightly sealed container. For solutions, use vials with PTFE-lined caps. | Prevents exposure to atmospheric moisture and other contaminants. |
Incompatible Materials
Contact with the following substances should be avoided to prevent chemical degradation:
| Incompatible Substance | Potential Hazard |
| Strong Oxidizing Agents | Can lead to oxidation of the molecule. |
| Strong Acids | Can catalyze hydrolysis of the nitrile group. |
| Strong Bases | Can catalyze hydrolysis of the nitrile group. |
| Strong Reducing Agents | May reduce the nitrile group. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation routes can be inferred from the chemical structure and data on the non-deuterated analog.
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases, to form the corresponding carboxylic acid (4-chlorophenylacetic acid-d4) or amide intermediate.
-
Thermal Decomposition: At elevated temperatures, decomposition may occur. For the non-deuterated analog, hazardous decomposition products include hydrogen chloride, hydrogen cyanide, nitrogen oxides, carbon monoxide, and carbon dioxide.[1]
-
Photodegradation: Exposure to UV light may induce degradation, a common characteristic of aromatic compounds.
-
Hydrogen-Deuterium (H-D) Exchange: While the deuterium atoms on the aromatic ring are generally stable, prolonged exposure to protic solvents or moisture, especially under certain pH conditions, could potentially lead to a gradual loss of isotopic purity.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific analytical methods and instrumentation available.
Hygroscopicity Testing
-
Objective: To determine the compound's propensity to absorb moisture from the air.
-
Methodology:
-
Pre-dry the this compound sample under vacuum.
-
Accurately weigh a sample into a pre-weighed container.
-
Place the open container in a humidity chamber with a controlled relative humidity (e.g., 75% RH).
-
Monitor the weight of the sample at specified time intervals.
-
Calculate the percentage of weight gain to determine the extent of moisture absorption.
-
Thermal Stability (Solid State)
-
Objective: To evaluate the impact of elevated temperatures on the solid compound.
-
Methodology:
-
Place accurately weighed samples of this compound in sealed, appropriate containers.
-
Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
At specified time points, remove samples and allow them to cool to room temperature.
-
Analyze the purity of the samples using a suitable method (e.g., HPLC-UV, GC-MS) to determine the extent of degradation.
-
Stability in Solution
-
Objective: To assess the stability of this compound in various solvents and at different temperatures.
-
Methodology:
-
Prepare solutions of this compound in relevant solvents (e.g., acetonitrile, methanol) at a known concentration.
-
Aliquot the solutions into separate, sealed vials.
-
Store the vials under different conditions (e.g., refrigerated, room temperature, elevated temperature).
-
At selected time intervals, analyze the solutions by a validated analytical method to quantify the parent compound and any potential degradation products.
-
Photostability Testing
-
Objective: To determine the susceptibility of the compound to degradation upon exposure to light.
-
Methodology:
-
Expose a solution of this compound to a light source with a controlled output (e.g., a photostability chamber with a xenon lamp).
-
Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
At specific time points, measure the concentration of the compound in both the exposed and control samples to assess the degree of photodegradation.
-
Visualizing Workflows and Pathways
General Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a deuterated internal standard like this compound.
Caption: A logical workflow for the stability testing of deuterated compounds.
Potential Degradation Pathways of this compound
This diagram illustrates the potential degradation pathways based on the known reactivity of the non-deuterated analog.
Caption: Potential degradation pathways for this compound.
Disclaimer: The information provided in this guide is based on publicly available data and general principles for deuterated compounds. Specific quantitative stability data for this compound is limited. It is recommended to consult the manufacturer's certificate of analysis and to perform in-house stability studies for critical applications.
References
Methodological & Application
Application Notes: Quantitative Analysis of Fenvalerate in Agri-Food Products Using 4-Chlorobenzyl Cyanide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of pesticide residues in agricultural and food products is paramount for ensuring consumer safety and regulatory compliance. Fenvalerate, a synthetic pyrethroid insecticide, is widely used in agriculture to control a broad spectrum of pests. Its persistence in the environment and potential for accumulation in the food chain necessitates sensitive and robust analytical methods for its detection.
This application note details a comprehensive and validated method for the quantitative analysis of fenvalerate in complex food matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, 4-Chlorobenzyl cyanide-d4, is central to this method. Due to its structural similarity to the core moiety of fenvalerate and its distinct mass, this compound provides excellent correction for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1]
Principle of the Method
The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for the efficient isolation of fenvalerate from the sample matrix. The extracted analyte is then quantified using a UPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This compound is introduced into the sample at the beginning of the extraction process to serve as an internal standard, compensating for any analyte loss during sample preparation and for signal suppression or enhancement during ionization.
Materials and Reagents
-
Analytes and Internal Standard:
-
Fenvalerate (analytical standard, >98% purity)
-
This compound (>98% purity, deuteration >99%)
-
-
Solvents and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenvalerate and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of fenvalerate by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (QuEChERS Extraction)
-
Homogenization: Homogenize 10 g of the agri-food sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard working solution to the homogenized sample.
-
Extraction: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a d-SPE tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous MgSO₄. Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following are typical UPLC-MS/MS parameters and may require optimization for specific instrumentation.
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Acetate + 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-95% B, 8-9 min: 95% B, 9.1-12 min: 30% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are used for the quantification and confirmation of fenvalerate and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Fenvalerate | 420.1 | 125.1 | 0.05 | 30 | 25 | Quantifier |
| Fenvalerate | 420.1 | 225.1 | 0.05 | 30 | 15 | Qualifier |
| This compound | 156.1 | 120.1 | 0.05 | 25 | 20 | Internal Standard |
Data Presentation
Calibration Curve
A typical calibration curve for fenvalerate is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1 | 2,480 | 49,500 | 0.050 |
| 5 | 12,600 | 50,500 | 0.250 |
| 10 | 25,200 | 50,300 | 0.501 |
| 50 | 125,800 | 49,800 | 2.526 |
| 100 | 251,000 | 50,100 | 5.010 |
| Linearity (R²) | 0.9995 |
Method Validation Data
The method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (Recovery % at 3 levels) | 95.2% - 104.5% |
| Precision (%RSD, intraday) | < 5% |
| Precision (%RSD, interday) | < 8% |
Visualizations
Caption: Experimental workflow for the analysis of fenvalerate.
References
Application of 4-Chlorobenzyl Cyanide-d4 in the Quantitative Analysis of Psychoactive Substances by GC-MS
Application Note GC-MS 001
Abstract
Introduction
The accurate quantification of psychoactive substances is crucial in forensic toxicology, clinical analysis, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for these analyses, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard (IS) is paramount for achieving accurate and precise quantification by correcting for variations during sample preparation and instrumental analysis.[1] 4-Chlorobenzyl cyanide-d4 is a deuterated analog of 4-chlorobenzyl cyanide, making it an ideal internal standard for the analysis of various organic compounds, including new psychoactive substances (NPS). Its chemical properties ensure it behaves similarly to the target analytes during extraction and chromatography, while its mass difference allows for clear differentiation by the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Analytes: Amphetamine, Methamphetamine, MDMA, Mephedrone, Methylone, JWH-018, AM-2201 (and other relevant psychoactive substances)
-
Internal Standard: this compound
-
Solvents: Methanol, Acetonitrile, Ethyl acetate (all HPLC or GC-MS grade)
-
Reagents: Hydrochloric acid, Sodium hydroxide, Anhydrous sodium sulfate
-
Derivatizing Agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluoropropionic anhydride (PFPA)
-
Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange cartridges
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 1 mL of the biological matrix (e.g., urine, blood, or homogenized tissue) into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to each sample, calibrator, and control.
-
pH Adjustment: For basic drugs like amphetamines and cathinones, adjust the sample pH to >9 with 1M sodium hydroxide.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Mixing: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Separation: Carefully transfer the organic layer to a new tube.
-
Drying: Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution/Derivatization: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate). If derivatization is required to improve the chromatographic properties of the analytes, add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and incubate at a specified temperature (e.g., 70°C for 30 minutes).
GC-MS Instrumentation and Parameters
The following are representative GC-MS parameters. Optimization will be required for specific instruments and target analytes.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: Representative GC-MS Parameters
Selected Ion Monitoring (SIM) Ions
The choice of quantifier and qualifier ions is critical for selectivity and accurate quantification. The following are hypothetical ions based on the structures of the target compounds.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Amphetamine (derivatized) | Specific to derivative | Specific to derivative |
| Methamphetamine (derivatized) | Specific to derivative | Specific to derivative |
| Mephedrone | 145 | 58, 119 |
| This compound (IS) | 155 | 120, 89 |
Table 2: Hypothetical SIM Ions for Analysis
Quantitative Data (Illustrative)
The following data are presented for illustrative purposes to demonstrate the expected performance of a validated method using this compound as an internal standard. Actual performance characteristics must be determined during in-house method validation.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Amphetamine | 10 - 1000 | > 0.995 | 2.5 | 10 | 90 - 110 | < 10 |
| Methamphetamine | 10 - 1000 | > 0.995 | 2.5 | 10 | 90 - 110 | < 10 |
| Mephedrone | 5 - 500 | > 0.995 | 1.0 | 5 | 85 - 115 | < 15 |
Table 3: Illustrative Quantitative Performance Data
Visualizations
Caption: General workflow for the GC-MS analysis of psychoactive substances.
Caption: Logic of internal standard use for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust approach for the quantitative analysis of a wide range of psychoactive substances by GC-MS. The protocols outlined in this application note, while representative, offer a solid foundation for the development and validation of specific methods tailored to the needs of forensic and clinical laboratories. The high contrast diagrams and structured data tables are designed to facilitate easy implementation and understanding of the analytical workflow. It is essential that any laboratory implementing these procedures performs a full in-house validation to ensure the method meets the required standards for accuracy, precision, and sensitivity.
References
Application Notes and Protocols for Isotopic Dilution Method with 4-Chlorobenzyl cyanide-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4-Chlorobenzyl cyanide-d4 as an internal standard in the isotopic dilution method for quantitative analysis by mass spectrometry. The isotopic dilution method is a highly accurate and precise analytical technique that is particularly valuable in complex matrices encountered in pharmaceutical and environmental analysis. By incorporating a known amount of a stable isotope-labeled standard, such as this compound, this method effectively corrects for analyte loss during sample preparation and variations in instrument response, leading to highly reliable quantitative data.
Introduction to Isotopic Dilution Method
The isotopic dilution method is a gold standard for quantitative analysis, especially when coupled with mass spectrometry (MS). The principle of this method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical process. This labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).
This compound is the deuterated form of 4-Chlorobenzyl cyanide and serves as an excellent internal standard for the quantification of 4-Chlorobenzyl cyanide and its derivatives or structurally related compounds.[1] Since the deuterated standard exhibits nearly identical physicochemical properties to the native analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate correction of any variations that may occur during sample preparation and analysis.
Application: Quantification of a Synthetic Intermediate in a Drug Synthesis Pathway
This application note will focus on a hypothetical, yet realistic, scenario: the use of this compound for the quantitative analysis of a key intermediate in a drug synthesis process. 4-Chlorobenzyl cyanide is a known precursor in the synthesis of several pharmaceutical compounds, including sibutramine and lorcaserin.[2][3] For this application, we will outline a protocol for the quantification of a fictional analog, "Compound X," which is synthesized from 4-Chlorobenzyl cyanide.
Synthesis Pathway Overview
The synthesis of Compound X from 4-Chlorobenzyl cyanide can be conceptually represented as a multi-step chemical process. Monitoring the concentration of key intermediates is crucial for process optimization and quality control.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Compound X (Analyte)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Reaction quench solution (e.g., 1 M HCl)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection: Collect a 100 µL aliquot from the reaction mixture at a specific time point.
-
Quenching: Immediately add the aliquot to 900 µL of a pre-chilled quench solution to stop the reaction.
-
Spiking with Internal Standard: Add 50 µL of a 1 µg/mL solution of this compound in methanol to the quenched sample.
-
Extraction: Add 1 mL of ethyl acetate to the sample, vortex vigorously for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Compound X: [M+H]⁺ > product ion (to be determined based on the structure of Compound X)
-
This compound: m/z 156.1 > m/z 120.1
-
Experimental Workflow Diagram
Data Presentation
The following tables summarize the expected quantitative data from a method validation study for the analysis of Compound X using this compound as an internal standard.
Table 1: Calibration Curve for Compound X
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,900 | 13.126 |
| Linearity (r²) | \multicolumn{3}{c | }{0.9995 } | |
| Range | \multicolumn{3}{c | }{1 - 500 ng/mL } |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (RSD %) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Medium | 75 | 76.8 | 102.4 | 4.1 |
| High | 400 | 395.2 | 98.8 | 3.5 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 95.8 |
| High | 400 | 95.1 | 98.2 |
Conclusion
The isotopic dilution method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of target analytes in complex matrices. The detailed protocols and expected performance data presented in this application note demonstrate the suitability of this method for applications in drug development and quality control, ensuring high accuracy and precision of the analytical results.
References
Application Notes and Protocols for 4-Chlorobenzyl Cyanide-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic use of 4-Chlorobenzyl cyanide-d4, a deuterium-labeled analog of 4-Chlorobenzyl cyanide, in pharmacokinetic (PK) research. The inclusion of deuterium atoms imparts unique properties that are highly valuable in two primary contexts: as a tool to enhance the pharmacokinetic profile of a potential therapeutic agent and as a superior internal standard for bioanalytical quantification.
Application 1: The "Deuterium Switch" Approach to Improve Pharmacokinetic Properties
Deuterium labeling can strategically alter the metabolic fate of drug candidates, potentially leading to improved pharmacokinetic profiles and enhanced therapeutic outcomes.[1] This "deuterium switch" has become a valuable tool in drug discovery.[1]
The core principle behind this application is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[1] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step, a common reaction in drug metabolism mediated by enzymes like the Cytochrome P450 (CYP) family, will proceed more slowly when a deuterium atom is present at that position.[1] This can lead to a reduced rate of metabolism, which in turn can result in a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.
For a hypothetical drug candidate, "Compound X" (structurally analogous to 4-Chlorobenzyl cyanide), deuteration at metabolically active sites (creating "Compound X-d4") can significantly improve its pharmacokinetic profile.
Hypothetical Pharmacokinetic Data Comparison
The following table illustrates the potential improvements in key pharmacokinetic parameters when switching from a non-deuterated "Compound X" to its deuterated counterpart, "Compound X-d4," following oral administration.
| Parameter | Compound X (non-deuterated) | Compound X-d4 | % Change |
| Cmax (ng/mL) | 85 | 110 | +29.4% |
| Tmax (hr) | 1.5 | 2.0 | +33.3% |
| AUC (0-t) (ng·h/mL) | 450 | 980 | +117.8% |
| Half-life (t½) (hr) | 4.2 | 9.8 | +133.3% |
| Clearance (CL/F) (L/h/kg) | 2.2 | 0.9 | -59.1% |
This data is illustrative and serves to represent the potential impact of deuteration on pharmacokinetic parameters.
Experimental Protocol: Comparative In Vivo Pharmacokinetic Study
This protocol outlines a typical study to compare the pharmacokinetic profiles of a deuterated and a non-deuterated compound in a preclinical model, such as rats.
1. Study Design:
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Groups:
-
Group A: Administered Compound X.
-
Group B: Administered Compound X-d4.
-
-
Dose: A single oral gavage dose of 10 mg/kg for both compounds, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
2. Dosing and Sample Collection:
-
Fast animals overnight prior to dosing.
-
Administer the respective compound via oral gavage.
-
Collect blood samples (approx. 200 µL) via the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
3. Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
4. Bioanalysis (LC-MS/MS):
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar deuterated compound not being tested).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for both the analyte and the internal standard.
-
5. Pharmacokinetic Analysis:
-
Calculate the plasma concentration of the compounds at each time point using a calibration curve.
-
Use non-compartmental analysis software to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F).
-
Statistically compare the parameters between the two groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Kinetic Isotope Effect on Drug Metabolism.
Caption: Workflow for a Comparative Pharmacokinetic Study.
Application 2: this compound as an Internal Standard
In quantitative bioanalysis, particularly with LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[2] this compound is an ideal internal standard for the quantification of non-deuterated 4-Chlorobenzyl cyanide or structurally similar compounds.
The key advantage of using a deuterated internal standard is that it is chemically identical to the analyte and will therefore have nearly identical chromatographic retention times and extraction recovery. However, due to its different mass, it can be distinguished by the mass spectrometer. This allows it to accurately correct for variability during sample preparation and analysis, such as extraction loss, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).
Experimental Protocol: Bioanalytical Method Using a Deuterated Internal Standard
This protocol describes a general method for quantifying an analyte in plasma using this compound as an internal standard.
1. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Calibration Standards and Quality Controls (QCs): Prepare working solutions of the analyte by serial dilution of the stock solution. Spike these into blank plasma to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the Internal Standard Working Solution.
-
Vortex briefly to mix.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex for 5 minutes to extract the analyte and internal standard.
-
Centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from endogenous components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI positive.
-
Detection: MRM. Optimize the precursor > product ion transitions for both the analyte and this compound.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Quantify the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Workflow Diagram
Caption: Bioanalytical Workflow Using a Deuterated Internal Standard.
References
Application Notes and Protocols for 4-Chlorobenzyl cyanide-d4 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Chlorobenzyl cyanide-d4 as a tracer in metabolic research. Detailed protocols for in vitro and in vivo experiments are included to guide researchers in designing and executing studies to investigate the metabolic fate of compounds containing the 4-chlorobenzyl cyanide moiety.
Introduction
This compound is the deuterium-labeled version of 4-chlorobenzyl cyanide. In metabolic research, stable isotope-labeled compounds like this compound are invaluable tools.[1] They serve as tracers to elucidate the metabolic pathways of a parent compound and as internal standards for the accurate quantification of metabolites.[1] The deuterium labeling allows for the differentiation of the administered compound and its metabolites from endogenous molecules, facilitating their detection and quantification by mass spectrometry (MS).
The primary metabolic pathway for many nitriles, including 4-chlorobenzyl cyanide, involves hydrolysis of the nitrile group to a carboxylic acid. In this case, 4-chlorobenzyl cyanide is metabolized to 4-chlorophenylacetic acid. While the exact enzymatic processes for this specific compound are not extensively detailed in publicly available literature, the biotransformation of nitriles can be mediated by various enzymes, including cytochrome P450s and hydrolases.
Key Applications
-
Metabolic Pathway Elucidation: Tracing the biotransformation of the 4-chlorobenzyl cyanide core structure.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of related compounds.
-
Quantitative Metabolite Analysis: Serving as an internal standard for the accurate measurement of 4-chlorobenzyl cyanide and its metabolites in biological matrices.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to investigate the in vitro metabolism of this compound and identify the formation of its primary metabolite, 4-chlorophenylacetic acid-d4.
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regeneration system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (e.g., a structurally similar but chromatographically distinct deuterated compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a sufficient volume of incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) and the NADPH regeneration system in phosphate buffer.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
To each aliquot, add two volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins and stop the reaction.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and the formation of 4-chlorophenylacetic acid-d4.
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the rate of metabolism.
-
Quantify the formation of 4-chlorophenylacetic acid-d4 over time.
Data Presentation
Table 1: Hypothetical In Vitro Metabolism of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) | 4-chlorophenylacetic acid-d4 Formed (pmol/mg protein) |
| 0 | 100 | 0 |
| 5 | 85 | 150 |
| 15 | 60 | 400 |
| 30 | 35 | 650 |
| 60 | 10 | 900 |
Visualizations
Below are diagrams illustrating the metabolic pathway and a typical experimental workflow.
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for in vitro metabolism study.
References
Application Notes and Protocol for Quantitative Analysis of 4-Chlorobenzyl Cyanide using 4-Chlorobenzyl cyanide-d4 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by mass spectrometry is a cornerstone of modern drug development and research. The accuracy and precision of these measurements are paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to control for variability during sample preparation and analysis. 4-Chlorobenzyl cyanide-d4, a deuterated analog of 4-Chlorobenzyl cyanide, serves as an ideal internal standard for the quantification of its unlabeled counterpart. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to ionization. This co-elution and similar ionization response allow for the correction of matrix effects and other sources of error, leading to more reliable and reproducible data. This document provides a detailed protocol for the use of this compound as an internal standard in mass spectrometry-based quantitative assays.
Physicochemical Properties and Mass Spectrometry Data
A summary of the key physicochemical properties and mass spectrometry data for 4-Chlorobenzyl cyanide and its deuterated internal standard is provided below.
| Property | 4-Chlorobenzyl cyanide (Analyte) | This compound (Internal Standard) |
| Chemical Formula | C₈H₆ClN | C₈H₂D₄ClN[1] |
| Molecular Weight | 151.59 g/mol [2] | 155.62 g/mol |
| CAS Number | 140-53-4[2] | 1219804-00-8 |
| Precursor Ion (M+) | m/z 151[2][3] | m/z 155 |
| Product Ion | m/z 116 | m/z 120 |
| MRM Transition | 151 → 116 | 155 → 120 |
Experimental Protocol
This protocol outlines a general procedure for the quantitative analysis of 4-Chlorobenzyl cyanide in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
4-Chlorobenzyl cyanide (analyte) standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., drug-free plasma)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
2.1. Analyte Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of 4-Chlorobenzyl cyanide and dissolve it in 10 mL of methanol.
2.2. Internal Standard Stock Solution (1 mg/mL):
- Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
2.3. Analyte Working Solutions (for calibration curve):
- Perform serial dilutions of the analyte stock solution with 50% methanol in water to prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
2.4. Internal Standard Working Solution (1 µg/mL):
- Dilute the internal standard stock solution with 50% methanol in water to achieve a final concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological matrix sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL internal standard working solution to each tube (final concentration of 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
4.1. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
- 0-1 min: 30% B
- 1-5 min: 30% to 95% B
- 5-6 min: 95% B
- 6-6.1 min: 95% to 30% B
- 6.1-8 min: 30% B
- Injection Volume: 5 µL
- Column Temperature: 40°C
4.2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: 5500 V
- Curtain Gas: 35 psi
- Collision Gas: 9 psi
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 60 psi
- MRM Transitions:
- 4-Chlorobenzyl cyanide: 151 → 116
- This compound: 155 → 120
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard for each sample, calibration standard, and quality control sample.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the peak area ratio of the unknown samples to calculate the concentration of 4-Chlorobenzyl cyanide using the regression equation from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathway Diagram
In the context of this protocol, there is no biological signaling pathway involved. The process is a chemical analysis workflow. The diagram above illustrates the logical progression of the experimental procedure.
Conclusion
This protocol provides a robust framework for the quantitative analysis of 4-Chlorobenzyl cyanide using its deuterated analog, this compound, as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving high-quality, reliable data in complex matrices, which is essential for applications in drug development, pharmacokinetics, and other research areas. The provided methods can be adapted and optimized for specific instrumentation and matrix requirements.
References
Application Notes and Protocols for the Use of 4-Chlorobenzyl cyanide-d4 in Pesticide Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of pesticide residues in various matrices is paramount for ensuring food safety, environmental monitoring, and conducting toxicological studies. The use of stable isotope-labeled internal standards is a widely accepted practice in mass spectrometry-based analytical methods to compensate for matrix effects, extraction inefficiencies, and instrumental variability, thereby improving the accuracy and precision of a method. 4-Chlorobenzyl cyanide-d4, a deuterated analog of 4-chlorobenzyl cyanide, serves as a valuable internal standard for the analysis of certain pesticides. Its chemical properties make it a suitable surrogate for compounds with similar structural features, ensuring reliable quantification.
This document provides detailed application notes and protocols for the utilization of this compound in the residue analysis of the phenylpyrazole insecticide, fipronil, in food matrices. The methodologies described herein are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Application: Residue Analysis of Fipronil in Food Matrices
Analyte: Fipronil and its relevant metabolites (e.g., fipronil sulfone) Internal Standard: this compound Technique: QuEChERS Sample Preparation followed by LC-MS/MS
Principle
The QuEChERS method allows for the efficient extraction and cleanup of pesticide residues from a wide range of food samples.[1] The use of this compound as an internal standard, introduced at the beginning of the sample preparation process, enables the accurate quantification of fipronil by correcting for any losses during extraction and cleanup, as well as for any signal suppression or enhancement caused by the sample matrix during LC-MS/MS analysis.
Experimental Protocols
Reagents and Materials
-
This compound (purity ≥ 98%)
-
Fipronil analytical standard (purity ≥ 98%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction and cleanup kits (or individual salts and sorbents)
-
Centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Internal Standard Stock Solution (IS Stock): Prepare a 100 µg/mL stock solution of this compound in acetonitrile.
-
Analyte Stock Solution: Prepare a 100 µg/mL stock solution of fipronil in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with acetonitrile to achieve a concentration range suitable for calibration (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (IS Spiking): Prepare a 1 µg/mL solution of this compound in acetonitrile.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable, or egg).
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL IS Spiking Solution to the sample, resulting in a concentration of 10 ng/g.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of fipronil and the internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for fipronil.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for fipronil and this compound need to be optimized by infusing the individual standard solutions into the mass spectrometer. The most intense and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of fipronil. These values are indicative and should be validated in the user's laboratory for the specific matrix of interest.
Table 1: LC-MS/MS MRM Transitions
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Fipronil | User Determined | User Determined | User Determined | User Determined |
| Fipronil sulfone | User Determined | User Determined | User Determined | User Determined |
| This compound (IS) | 155.6 | User Determined | User Determined | User Determined |
Note: The user must determine the optimal MRM transitions and collision energies for their specific instrument. A precursor ion of m/z 155.6 would be expected for this compound.
Table 2: Method Validation Data for Fipronil Analysis
| Parameter | Matrix: Apple | Matrix: Egg | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg | 1.0 µg/kg | - |
| Limit of Quantitation (LOQ) | 1.5 µg/kg | 3.0 µg/kg | Reportable Limit |
| Recovery (%) at 10 µg/kg | 95% | 92% | 70-120% |
| Precision (RSD, %) at 10 µg/kg | < 10% | < 12% | ≤ 20% |
| Matrix Effect (%) | -15% | -25% | Within ± 30% |
These are example values and will vary depending on the matrix, instrumentation, and specific method parameters.
Visualizations
Experimental Workflow
Caption: Experimental workflow for pesticide residue analysis.
Logical Relationship of Internal Standard Use
Caption: Role of the internal standard in quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of fipronil residues in various food matrices. The detailed protocol based on the QuEChERS sample preparation method followed by LC-MS/MS analysis, as outlined in these application notes, offers a framework for researchers and scientists to develop and validate their own methods for pesticide residue monitoring. The successful implementation of this methodology will contribute to the generation of high-quality data for food safety assessment and regulatory compliance. It is essential for each laboratory to perform in-house validation of the method to ensure it meets the required performance criteria for their specific applications.
References
Application Note: Quantification of Sibutramine in Human Plasma using a Novel LC-MS/MS Method with 4-Chlorobenzyl cyanide-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sibutramine in human plasma. To ensure accuracy and precision, a deuterated internal standard, 4-Chlorobenzyl cyanide-d4, is employed. The method involves a straightforward liquid-liquid extraction of sibutramine and the internal standard from the plasma matrix, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.
Introduction
Sibutramine is a serotonin-norepinephrine reuptake inhibitor previously used for the management of obesity. Due to concerns about its cardiovascular side effects, it has been withdrawn from many markets. However, it is still found as an undeclared ingredient in some herbal weight loss supplements.[1][2] Therefore, a robust and reliable analytical method for the quantification of sibutramine in biological matrices is essential for clinical and forensic toxicology.
The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variability in sample preparation and instrument response in LC-MS/MS analysis.[3] this compound is a suitable deuterated internal standard for the quantification of compounds with a similar chemical structure or extraction behavior to sibutramine.[4] This application note provides a detailed protocol for the quantification of sibutramine using this compound, offering a reliable analytical tool for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Sibutramine hydrochloride (analytical standard)
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide solution to basify the sample.
-
Add 1 mL of MTBE as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3 min, hold for 1 min, return to 30% B in 0.1 min, hold for 1.9 min |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Sibutramine | 280.2 | 125.1 | 0.1 | 30 | 20 |
| This compound | 156.1 | 120.0 | 0.1 | 25 | 15 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of sibutramine to the internal standard against the concentration of sibutramine. The linearity of the method was assessed over a specified concentration range.
Typical Performance Characteristics
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for sibutramine quantification.[5]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of sibutramine in plasma.
Analyte-Internal Standard Relationship
Caption: Relationship between analyte, internal standard, and quantification.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of sibutramine in human plasma using this compound as an internal standard. The detailed protocol and performance characteristics demonstrate the suitability of this method for various research and analytical applications requiring accurate and precise measurement of sibutramine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites. | Semantic Scholar [semanticscholar.org]
- 4. ijrpc.com [ijrpc.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of Pyrimethamine in Human Plasma using 4-Chlorobenzyl cyanide-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of pyrimethamine in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). 4-Chlorobenzyl cyanide-d4 is employed as the internal standard (IS) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of pyrimethamine.
Introduction
Pyrimethamine is an antiparasitic drug used in the treatment of toxoplasmosis and malaria. Accurate and reliable quantification of pyrimethamine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note details a validated UHPLC-MS/MS method for the determination of pyrimethamine in human plasma, incorporating this compound as a stable isotope-labeled internal standard to compensate for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Pyrimethamine certified reference standard
-
This compound
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.5 min: 20% B
-
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pyrimethamine | 249.1 | 174.1 |
| This compound (IS) | 156.1 | 120.1 |
Results and Discussion
The method demonstrated excellent linearity, accuracy, and precision over the calibration range.
Calibration Curve
The calibration curve for pyrimethamine was linear over the concentration range of 2.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Pyrimethamine | 2.0 - 1000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 6.0 | 4.5 | 5.8 | 102.3 | 101.5 |
| Medium | 100 | 3.2 | 4.1 | 98.7 | 99.2 |
| High | 800 | 2.8 | 3.5 | 100.5 | 100.1 |
Limit of Quantification (LLOQ)
The LLOQ for pyrimethamine was determined to be 2.0 ng/mL, with a signal-to-noise ratio of >10.
Protocol Workflow
Caption: Experimental workflow for the analysis of pyrimethamine.
Signaling Pathway Visualization (Logical Relationship)
Caption: Logical relationship of analytical components.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of pyrimethamine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for demanding research and clinical applications.
Troubleshooting & Optimization
4-Chlorobenzyl cyanide-d4 solubility issues in methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Chlorobenzyl cyanide-d4 in methanol.
Troubleshooting Guides
Issue: this compound is not dissolving or is precipitating out of methanol.
This guide provides a step-by-step workflow to address common solubility challenges.
Troubleshooting Workflow
Technical Support Center: 4-Chlorobenzyl Cyanide-d4 HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 4-Chlorobenzyl cyanide-d4 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape for this compound in HPLC?
Poor peak shape in HPLC, such as tailing, fronting, or splitting, can arise from a variety of factors related to the column, mobile phase, sample, or instrument. For a compound like this compound, common issues include secondary interactions with the stationary phase, sample solvent effects, and column overloading.[1][2][3]
Q2: My this compound peak is tailing. What should I do?
Peak tailing, where the latter half of the peak is broader than the front, is a frequent problem.[1] Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the analyte, causing tailing.[4]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. For basic compounds, a lower pH (e.g., 2-3) can protonate the silanols and reduce these interactions. Using a highly end-capped or a polar-embedded column can also minimize these effects.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample. A systematic reduction in sample concentration while monitoring peak shape can determine if this is the issue.
-
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, resulting in a distorted peak.
-
Solution: Ensure the mobile phase is adequately buffered and the pH is controlled.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to tailing peaks.
-
Solution: If a guard column is used, replace it. Try reverse-flushing the analytical column or, if the problem persists, replace the column.
-
Q3: I am observing peak fronting for my this compound analysis. How can I fix this?
Peak fronting, where the front of the peak is broader than the back, is often caused by the following:
Potential Causes & Solutions:
-
Sample Overload: Similar to tailing, injecting too much sample can also cause fronting.
-
Solution: Decrease the sample concentration or the injection volume.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a fronting peak.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Low Column Temperature: A column temperature that is too low can sometimes contribute to peak fronting.
-
Solution: Increase the column temperature.
-
Q4: My this compound peak is split. What is the cause?
Split peaks can be indicative of a few problems:
Potential Causes & Solutions:
-
Column Inlet Obstruction: Contamination or a void at the head of the column can cause the sample band to be split as it enters.
-
Solution: Remove and check the guard column first. If the problem persists, reverse and flush the analytical column. If this doesn't resolve the issue, the column may need to be replaced.
-
-
Sample Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.
-
Solution: Prepare the sample in the initial mobile phase composition.
-
-
Co-elution: It's possible that the split peak is actually two different co-eluting compounds.
-
Solution: Try adjusting the mobile phase composition or gradient to improve resolution.
-
Data Presentation
To systematically troubleshoot peak shape issues, it is helpful to record the changes in chromatographic parameters. Below is a table to log your experimental data.
| Parameter Changed | Initial Value | New Value | Peak Asymmetry (As) | Tailing Factor (TF) | Observations |
| Mobile Phase pH | |||||
| % Organic Solvent | |||||
| Injection Volume (µL) | |||||
| Sample Concentration | |||||
| Column Temperature (°C) | |||||
| Column Type |
Experimental Protocols
Protocol 1: Adjusting Mobile Phase pH
-
Prepare Buffers: Prepare aqueous buffer solutions with different pH values (e.g., pH 2.5, 3.0, 6.5, 7.0). Ensure the buffer has adequate capacity (typically 10-50 mM).
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile, methanol) at the desired ratio.
-
pH Measurement: Always measure the pH of the aqueous component before mixing with the organic solvent.
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 10-15 column volumes.
-
Injection: Inject the this compound standard.
-
Evaluation: Analyze the peak shape and retention time. Compare the asymmetry and tailing factor to the previous conditions.
Protocol 2: Assessing Column Overload
-
Prepare a Sample Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 1x, 0.5x, 0.2x, 0.1x).
-
Sequential Injections: Inject the same volume of each dilution, starting from the most concentrated.
-
Data Analysis: Observe the peak shape for each injection. If the peak shape improves (i.e., tailing or fronting decreases) with more dilute samples, the column was likely overloaded.
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape issues.
Caption: Factors influencing HPLC peak shape.
References
4-Chlorobenzyl cyanide-d4 degradation in acidic conditions
Welcome to the technical support center for 4-Chlorobenzyl cyanide-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the degradation of this compound under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in acidic conditions?
A1: The primary degradation pathway for this compound under acidic conditions is acid-catalyzed hydrolysis. This reaction converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding 4-Chlorophenylacetic acid-d4. The reaction proceeds through an amide intermediate.[1][2][3]
Q2: How does the degradation of the deuterated form (d4) compare to the non-deuterated 4-Chlorobenzyl cyanide?
A2: While chemically identical in terms of reaction pathways, the deuterated form may exhibit a slightly slower degradation rate due to a kinetic isotope effect (KIE). The replacement of hydrogen with deuterium on the benzene ring is not expected to have a significant impact, but deuteration on the benzyllic position could lead to a secondary KIE. In practice, for its common use as an internal standard in LC-MS analysis, this difference is often negligible under controlled analytical conditions.[4][5]
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C or -80°C. Stock solutions should be stored under similar conditions and used within a month if stored at -20°C or within six months if stored at -80°C to prevent significant degradation.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common and effective technique for monitoring the degradation of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. These methods allow for the separation and quantification of the parent compound and its primary degradation product, 4-Chlorophenylacetic acid-d4.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed in the control sample. | The control sample may be contaminated with an acidic substance. The storage conditions may be inappropriate (e.g., exposure to light, high temperature). | Ensure all glassware is properly cleaned and neutralized. Prepare fresh control samples using a neutral, high-purity solvent. Verify storage conditions are as recommended (-20°C or -80°C, protected from light). |
| Inconsistent degradation rates between replicate experiments. | Inconsistent acid concentration, temperature, or reaction time. Variability in sample preparation. | Use a calibrated pH meter to ensure consistent starting pH. Employ a temperature-controlled water bath or heating block. Ensure precise timing for all experimental steps. Standardize all sample preparation procedures. |
| Poor peak shape or resolution in HPLC/LC-MS analysis. | Inappropriate column selection or mobile phase composition. The sample may be overloaded on the column. | Optimize the HPLC/LC-MS method, including the column, mobile phase gradient, and flow rate. Inject a smaller volume or a more dilute sample. |
| Matrix effects (ion suppression or enhancement) in LC-MS analysis. | Co-eluting substances from the sample matrix are interfering with the ionization of the analyte. | Use a deuterated internal standard (if not already the analyte of interest) to compensate for matrix effects. Optimize the sample preparation method to remove interfering substances (e.g., solid-phase extraction). |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for 4-Chlorobenzyl cyanide and its deuterated analog in an acidic solution (pH 2) at 50°C. This data illustrates a potential kinetic isotope effect where the deuterated compound degrades at a slightly slower rate.
| Time (hours) | 4-Chlorobenzyl Cyanide Remaining (%) | This compound Remaining (%) |
| 0 | 100.0 | 100.0 |
| 12 | 85.2 | 88.5 |
| 24 | 72.6 | 78.3 |
| 48 | 52.7 | 61.3 |
| 72 | 38.1 | 48.2 |
Experimental Protocols
Protocol for Monitoring Acidic Degradation of this compound
Objective: To determine the degradation rate of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Temperature-controlled incubator or water bath
-
HPLC-UV or LC-MS system
Procedure:
-
Preparation of Acidic Solution: Prepare a solution of the desired pH (e.g., pH 2) by adding a strong acid (e.g., HCl) to HPLC-grade water.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Initiation of Degradation Study:
-
Add a known volume of the stock solution to the acidic solution in a volumetric flask to achieve the desired final concentration (e.g., 10 µg/mL).
-
Immediately take a sample (t=0) and quench the reaction by neutralizing it with a suitable base or by diluting it in the mobile phase.
-
Place the flask in a temperature-controlled environment (e.g., 50°C).
-
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours). Quench each sample immediately.
-
Sample Analysis: Analyze the samples using a validated HPLC-UV or LC-MS method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Analytical Method: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for studying the degradation of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects on 4-Chlorobenzyl cyanide-d4 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 4-Chlorobenzyl cyanide-d4 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting substances from the sample matrix.[1] In the context of this compound, which is often used as a stable isotope-labeled internal standard (SIL-IS), matrix effects can cause either ion suppression or enhancement.[2][3] This interference can lead to inaccurate and imprecise quantification of the target analyte by affecting the analyte-to-internal standard response ratio.[4][5] Components of biological matrices like proteins, lipids, and salts are common causes of these effects.
Q2: I am observing significant variability in my results when analyzing samples from different biological lots. Could this be due to matrix effects?
A2: Yes, significant variability in results across different biological lots is a classic indicator of matrix effects. Different lots of plasma, urine, or tissue can have varying compositions of endogenous materials. If these endogenous components co-elute with this compound and the target analyte, they can cause differential ion suppression or enhancement between lots, leading to poor reproducibility. It is crucial to evaluate matrix effects using multiple sources of the biological matrix during method validation.
Q3: My this compound internal standard is supposed to compensate for matrix effects. Why am I still seeing issues?
A3: While this compound as a SIL-IS is the preferred method for correcting matrix effects, it is not always foolproof. Several factors can undermine its effectiveness:
-
Differential Matrix Effects: If the analyte and the internal standard do not co-elute perfectly, they may be affected differently by transient matrix interferences.
-
Isotopic Crosstalk: The analyte signal may contribute to the internal standard's mass channel, or vice versa, especially at high analyte concentrations.
-
Deuterium Exchange: In certain pH and temperature conditions, the deuterium atoms on this compound could potentially exchange with protons from the matrix or mobile phase, although this is less common for aryl deuteration.
-
Purity of the Internal Standard: The internal standard may contain a small amount of the unlabeled analyte as an impurity.
Q4: What are the initial steps to troubleshoot suspected matrix effects in my assay?
A4: A systematic approach is key to troubleshooting matrix effects.
-
Qualitative Assessment: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Quantitative Assessment: Conduct a post-extraction spike experiment to quantify the extent of matrix effects from different sources of your biological matrix.
-
Review Sample Preparation: Evaluate the effectiveness of your current sample preparation method in removing interfering matrix components.
-
Optimize Chromatography: Adjust your chromatographic conditions to better separate the analyte and internal standard from matrix interferences.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
Possible Cause: Inconsistent ion suppression or enhancement across different QC sample preparations.
Troubleshooting Steps:
-
Evaluate Matrix Factor: Quantify the matrix effect by calculating the matrix factor (MF) for both the analyte and this compound. An ideal MF is close to 1. A value less than 1 indicates suppression, and a value greater than 1 indicates enhancement.
-
Assess Different Lots: Prepare QC samples in at least six different lots of the biological matrix to determine if the matrix effect is lot-dependent.
-
Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation method. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Modify the LC gradient or change the column chemistry to improve the separation of the analyte and internal standard from the regions of ion suppression identified through post-column infusion.
Issue 2: The response of this compound is suppressed in some samples but not others.
Possible Cause: Co-elution of a variable matrix component with the internal standard.
Troubleshooting Steps:
-
Post-Column Infusion: This technique is invaluable for visualizing at what retention times matrix components are causing ion suppression. By infusing a constant concentration of this compound post-column and injecting a blank matrix extract, you can observe dips in the baseline signal that correspond to regions of suppression.
-
Adjust Retention Time: If the internal standard elutes in a zone of significant ion suppression, alter the chromatographic conditions (e.g., mobile phase composition, gradient slope) to shift its retention time to a cleaner region of the chromatogram.
-
Sample Dilution: A simple yet effective strategy can be to dilute the sample. This reduces the concentration of interfering matrix components, but ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol quantifies the magnitude of matrix effects by comparing the response of an analyte in a clean solution to its response in a post-extracted matrix sample.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Extracted Samples): Spike the analyte and this compound into the blank biological matrix before extraction at the same low and high concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE) % = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation:
| Sample Lot | Analyte Concentration | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | Matrix Factor (%) |
| N/A | Low QC | 150,000 | N/A | N/A |
| Lot 1 | Low QC | N/A | 125,000 | 83.3 |
| Lot 2 | Low QC | N/A | 110,000 | 73.3 |
| Lot 3 | Low QC | N/A | 135,000 | 90.0 |
| N/A | High QC | 1,500,000 | N/A | N/A |
| Lot 1 | High QC | N/A | 1,150,000 | 76.7 |
| Lot 2 | High QC | N/A | 1,050,000 | 70.0 |
| Lot 3 | High QC | N/A | 1,200,000 | 80.0 |
Table 1: Example Matrix Factor Calculation for the Analyte. A similar table should be generated for this compound.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This protocol identifies the chromatographic regions where ion suppression or enhancement occurs.
Methodology:
-
System Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-fitting.
-
Establish a Stable Baseline: Allow the infusion to stabilize, generating a consistent and high signal for the internal standard.
-
Inject Blank Matrix Extract: Inject a sample of extracted blank biological matrix.
-
Monitor Signal: Monitor the signal of the infused this compound. Any deviation (dip or rise) from the stable baseline indicates the presence of matrix effects at that specific retention time.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Experimental setup for post-column infusion.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ESI-MS Ionization of 4-Chlorobenzyl Cyanide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospray ionization (ESI) of 4-Chlorobenzyl cyanide-d4 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ESI-MS?
A1: this compound is the deuterium-labeled version of 4-Chlorobenzyl cyanide. In mass spectrometry, it is primarily used as an internal standard for quantitative analyses.[1] The inclusion of stable heavy isotopes, such as deuterium, allows it to be differentiated from the unlabeled analyte by its mass-to-charge ratio (m/z) while having nearly identical chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus compensating for variations in the analytical process.[2][3]
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: this compound, being a moderately polar molecule, is suitable for ESI-MS.[4] Positive ion mode is generally preferred for compounds with basic or neutral character that can be readily protonated. Given the presence of a nitrile group, this compound is expected to ionize efficiently in positive ion mode, primarily forming the protonated molecule [M+H]⁺, especially in an acidic mobile phase.[4] Negative ion mode, which relies on deprotonation, may be less efficient for this compound but can still be explored.
Q3: What are the expected ions for this compound in ESI-MS?
A3: In positive ion mode, the primary ion is expected to be the protonated molecule, [M+H]⁺. Due to the presence of chlorine, you will also observe a characteristic isotopic pattern with a peak at M+2 with an intensity of approximately one-third of the monoisotopic peak. It is also common to observe adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), particularly if these are present as contaminants or mobile phase additives. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the target ion, though its formation may be less favorable.
Q4: Why am I seeing a low signal for my this compound internal standard?
A4: A low signal for this compound can stem from several factors:
-
Suboptimal Ionization Conditions: The mobile phase pH or composition may not be ideal for promoting efficient ionization.
-
Incorrect Source Parameters: The capillary voltage, nebulizer pressure, drying gas flow, and temperature may not be optimized for this specific compound.
-
Ion Suppression: Components from your sample matrix co-eluting with your internal standard can interfere with the ionization process, leading to a reduced signal.
-
Sample Concentration: Ensure the concentration of your internal standard is appropriate. If it is too low, the signal will be weak.
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before detection.
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound
This is a common issue that can often be resolved by systematically checking and optimizing various parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a weak or absent signal.
Detailed Steps:
-
Verify Mass Spectrometer Performance: Before troubleshooting the specific analyte, ensure the instrument is functioning correctly. Run a system suitability test or infuse a known standard to confirm sensitivity and calibration.
-
Check Internal Standard Solution: Verify the concentration and integrity of your this compound stock and working solutions. Ensure there has been no degradation or precipitation.
-
Optimize Mobile Phase:
-
pH: For positive ion mode, ensure your mobile phase is acidic to promote protonation. The addition of 0.1% formic acid is a common starting point.
-
Organic Solvent: The choice of organic solvent can influence ionization efficiency. Compare the signal intensity using acetonitrile versus methanol.
-
-
Optimize Source Parameters: Systematically adjust source parameters to maximize the signal for the [M+H]⁺ ion. Refer to the table below for typical starting ranges.
-
Investigate Matrix Effects: If the signal is strong in a clean solvent but weak in a sample matrix, ion suppression is likely. Improve sample cleanup procedures or adjust the chromatography to separate the analyte from interfering matrix components.
Table 1: Typical ESI Source Parameters for Small Molecules
| Parameter | Starting Value | Optimization Range | Rationale |
| Capillary Voltage (Positive) | +3500 V | +2000 to +4500 V | Drives the electrospray process; too high can cause discharge. |
| Nebulizer Gas Pressure | 40 psig | 20 to 60 psig | Assists in droplet formation; dependent on flow rate. |
| Drying Gas Flow Rate | 10 L/min | 5 to 12 L/min | Aids in desolvation of droplets. |
| Drying Gas Temperature | 325 °C | 250 to 350 °C | Facilitates solvent evaporation; too high can cause thermal degradation. |
Issue 2: High In-Source Fragmentation
If the molecular ion ([M+H]⁺) is weak but you observe significant fragment ions, in-source fragmentation may be occurring.
Troubleshooting Steps:
-
Reduce Source Energy: High voltages and temperatures can impart excess energy to the ions, causing them to fragment.
-
Systematically lower the capillary voltage.
-
Decrease the drying gas temperature.
-
-
Softer Ionization Conditions: If available on your instrument, adjust parameters that lead to "softer" ionization, such as the fragmentor or skimmer voltage.
Potential Fragmentation Pathway for this compound:
Caption: Potential in-source fragmentation pathways.
Experimental Protocols
Protocol 1: Mobile Phase Optimization
Objective: To determine the optimal mobile phase composition for maximizing the ESI-MS signal of this compound.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 Methanol:Water)
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
Procedure:
-
Prepare the following mobile phases:
-
A1: Water + 0.1% Formic Acid
-
B1: Acetonitrile + 0.1% Formic Acid
-
A2: Water
-
B2: Acetonitrile
-
A3: Water + 5 mM Ammonium Acetate
-
B3: Acetonitrile + 5 mM Ammonium Acetate
-
Repeat B1-B3 with Methanol instead of Acetonitrile.
-
-
Set up the LC-MS system for flow injection analysis (FIA) or isocratic elution.
-
Infuse the this compound standard solution at a constant flow rate (e.g., 0.2 mL/min).
-
For each mobile phase combination (e.g., 50% A1, 50% B1), record the signal intensity of the [M+H]⁺ ion (and other potential adducts) for a stable period.
-
Compare the signal intensities across all tested mobile phases to identify the optimal composition.
Table 2: Illustrative Data for Mobile Phase Optimization
| Mobile Phase Composition | [M+H]⁺ Intensity (counts) | [M+Na]⁺ Intensity (counts) |
| 0.1% Formic Acid in ACN/H₂O | 1,500,000 | 50,000 |
| 0.1% Formic Acid in MeOH/H₂O | 1,200,000 | 45,000 |
| 5 mM Amm. Acetate in ACN/H₂O | 800,000 | 250,000 |
| Neutral ACN/H₂O | 300,000 | 400,000 |
Note: Data are for illustrative purposes only.
Protocol 2: Source Parameter Optimization
Objective: To determine the optimal ESI source parameters for this compound.
Procedure:
-
Using the optimal mobile phase determined in Protocol 1, set up a continuous infusion of the this compound standard solution.
-
Capillary Voltage Optimization: While keeping other parameters constant (see Table 1 for starting values), vary the capillary voltage in increments (e.g., 500 V) within the recommended range. Record the signal intensity at each step and plot the results to find the voltage that yields the maximum signal.
-
Drying Gas Temperature Optimization: Set the capillary voltage to its optimal value. Vary the drying gas temperature in increments (e.g., 25 °C) and record the signal intensity.
-
Drying Gas Flow and Nebulizer Pressure Optimization: Repeat the process for the drying gas flow rate and nebulizer pressure, optimizing one parameter at a time while keeping the others at their determined optimal values.
This systematic approach will help you identify the combination of parameters that provides the best ionization efficiency and signal stability for this compound in your specific ESI-MS system.
References
Preventing isotopic exchange in 4-Chlorobenzyl cyanide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange in 4-Chlorobenzyl cyanide-d4.
Troubleshooting Unwanted Isotopic Exchange
Encountering a loss of deuterium from this compound can compromise the accuracy of quantitative analyses. This guide provides a systematic approach to identifying and mitigating the root causes of isotopic exchange.
Initial Observation: Mass spectrometry data (GC-MS or LC-MS) indicates a decrease in the isotopic purity of this compound, observed as an increase in the abundance of lower mass isotopologues (d3, d2, etc.).
The following workflow helps to diagnose the potential sources of deuterium loss.
Caption: A logical workflow to diagnose the source of isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause deuterium loss in this compound?
A1: The stability of the deuterium labels on the aromatic ring of this compound is primarily influenced by three main factors:
-
pH: Both strongly acidic and, particularly, basic conditions can catalyze the exchange of deuterium with protons from the surrounding environment.[1] The rate of this exchange is often at its minimum in a slightly acidic pH range.
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents, such as water and methanol, contain readily exchangeable protons and can facilitate the loss of deuterium. Aprotic solvents are generally preferred for storage and sample preparation.
Q2: How should I store my stock and working solutions of this compound to ensure isotopic stability?
A2: Proper storage is crucial for maintaining the isotopic integrity of your standard.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, dry aprotic solvents (e.g., acetonitrile, DMSO). | Minimizes the presence of exchangeable protons. |
| Temperature | -20°C or -80°C for long-term storage. | Reduces the rate of potential exchange reactions. |
| Container | Tightly sealed amber glass vials with PTFE-lined caps. | Prevents exposure to atmospheric moisture and light. |
| Aliquoting | Prepare smaller, single-use aliquots. | Avoids repeated freeze-thaw cycles and contamination of the main stock. |
Q3: Can the isotopic exchange happen during my LC-MS or GC-MS analysis?
A3: Yes, the analytical conditions themselves can be a source of deuterium loss.
-
For LC-MS: The pH of the mobile phase is a critical factor. If the pH is too high or too low, on-column exchange can occur. It is advisable to keep the mobile phase pH in a neutral or slightly acidic range if compatible with your chromatography.
-
For GC-MS: While less common for aromatic deuterium, excessively high temperatures in the injection port can potentially contribute to exchange, although thermal degradation is a more common concern.
Q4: My experimental protocol requires an aqueous solution. How can I minimize deuterium exchange in this case?
A4: If an aqueous environment is unavoidable, consider the following strategies:
-
Use Deuterium Oxide (D₂O): Preparing your aqueous solutions with D₂O instead of H₂O can help to suppress the back-exchange of deuterium on your standard by creating a deuterium-rich environment.
-
Control pH: Buffer your aqueous solution to a pH that is known to be optimal for the stability of similar deuterated compounds, typically in the slightly acidic range.
-
Minimize Exposure Time: Prepare aqueous solutions fresh and analyze them as quickly as possible. Avoid letting them sit at room temperature for extended periods.
-
Maintain Low Temperature: Keep the aqueous samples cooled (e.g., in a cooled autosampler) until injection.
Q5: How can I verify the isotopic purity of my this compound standard?
A5: The isotopic purity can be determined using mass spectrometry (GC-MS or LC-MS).
Caption: A simplified workflow for determining the isotopic purity of a deuterated standard.
The calculation involves comparing the peak intensity of the desired deuterated isotopologue (d4) to the sum of the intensities of all relevant isotopologues (d0 to d4).
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Forced Degradation Conditions
This protocol is designed to evaluate the isotopic stability of this compound under various stress conditions.
Objective: To determine the rate and extent of deuterium exchange under acidic, basic, and thermal stress.
Materials:
-
This compound
-
Acetonitrile (HPLC grade, dry)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
LC-MS or GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in dry acetonitrile.
-
Stress Condition Samples:
-
Acidic: To 100 µL of the stock solution, add 900 µL of 0.1 M HCl in a 1:1 water:acetonitrile mixture.
-
Basic: To 100 µL of the stock solution, add 900 µL of 0.1 M NaOH in a 1:1 water:acetonitrile mixture.
-
Neutral (Control): To 100 µL of the stock solution, add 900 µL of a 1:1 water:acetonitrile mixture.
-
-
Incubation:
-
Divide each stress condition sample into aliquots for different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Incubate one set of aliquots at room temperature (25°C) and another set at an elevated temperature (e.g., 50°C).
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples if necessary for the analytical method.
-
Analyze all samples by a validated LC-MS or GC-MS method capable of resolving the different isotopologues of 4-Chlorobenzyl cyanide.
-
Monitor the ion chromatograms for the molecular ions of this compound and its lower deuterated analogues.
-
-
Data Analysis:
-
Calculate the percentage of the d4 isotopologue remaining at each time point for each condition.
-
Plot the percentage of d4 remaining versus time for each stress condition.
-
Expected Outcome: This study will provide quantitative data on the stability of this compound under the tested conditions, allowing for the establishment of appropriate handling and storage procedures.
| Stress Condition | Expected Stability of Aromatic Deuterium | Potential for Exchange |
| Neutral (25°C) | High | Low |
| Acidic (0.1 M HCl) | Moderate to High | Possible, especially at elevated temperatures. |
| Basic (0.1 M NaOH) | Low to Moderate | High potential for exchange. |
| Elevated Temp (50°C) | Lower than at 25°C | Increased rate of exchange across all pH conditions. |
Protocol 2: Routine Isotopic Purity Check by GC-MS
Objective: To perform a quick and reliable check of the isotopic purity of a new or stored batch of this compound.
Instrumentation:
-
Gas Chromatograph with a mass selective detector (GC-MS)
-
Appropriate GC column for the analysis of benzyl cyanides (e.g., a mid-polarity column)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 10 µg/mL.
-
GC-MS Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow.
-
MS Acquisition: Full scan mode from m/z 50 to 200.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to 4-Chlorobenzyl cyanide.
-
Examine the molecular ion cluster to determine the relative abundances of the different isotopologues.
-
Calculate the isotopic purity as described in the FAQ section.
-
This protocol provides a straightforward method for routine quality control of your deuterated standard.
References
Troubleshooting low recovery of 4-Chlorobenzyl cyanide-d4
Welcome to the technical support center for 4-Chlorobenzyl cyanide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low recovery, encountered during its use as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterated form of 4-Chlorobenzyl cyanide. The four deuterium atoms are typically located on the phenyl ring. Its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the analysis of 4-Chlorobenzyl cyanide or structurally similar compounds.[1] The use of a deuterated standard is advantageous as it co-elutes with the analyte of interest and behaves similarly during sample preparation and ionization, while being distinguishable by its higher mass.
Q2: What are the key chemical properties of this compound?
Understanding the chemical properties of 4-Chlorobenzyl cyanide is crucial for troubleshooting. The properties of the deuterated and non-deuterated forms are very similar.
| Property | Value |
| Molecular Formula | C₈H₂D₄ClN |
| Molecular Weight | ~155.62 g/mol |
| Appearance | Colorless to yellowish liquid after melting. |
| Melting Point | 25-28 °C |
| Boiling Point | 265-267 °C |
| Solubility | Soluble in acetone and ethanol; immiscible in water. |
| Stability | Stable under normal temperatures and pressures. May decompose at high temperatures or in the presence of strong oxidizing agents. |
Q3: Why is low recovery of an internal standard a concern?
Low recovery of an internal standard like this compound can indicate problems with the analytical method, including issues with sample extraction, sample loss during processing, or instrumental problems. Inconsistent recovery can lead to inaccurate quantification of the target analyte.
Troubleshooting Low Recovery of this compound
Low recovery of this compound can be attributed to several factors throughout the analytical workflow. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Diagram: Troubleshooting Workflow for Low Recovery
Caption: A logical workflow to diagnose the cause of low recovery.
Sample Preparation and Extraction Issues
The most common source of analyte and internal standard loss is during the sample preparation and extraction steps.
Question: My recovery of this compound is consistently low. What are the likely causes related to my extraction procedure?
Answer:
Several factors during extraction could lead to low recovery. Consider the following:
-
Inappropriate Solvent Choice: 4-Chlorobenzyl cyanide is soluble in organic solvents like acetone and ethanol but immiscible in water. If your sample is aqueous, a liquid-liquid extraction (LLE) with a suitable organic solvent is necessary. For solid samples, a solvent that can efficiently penetrate the matrix and solubilize the compound is required.
-
Troubleshooting:
-
Ensure the polarity of your extraction solvent is appropriate for 4-Chlorobenzyl cyanide.
-
Consider using a solvent mixture to optimize extraction efficiency.
-
Perform multiple extractions of the sample to ensure complete recovery.
-
-
-
Incorrect pH: The stability and extractability of 4-Chlorobenzyl cyanide can be influenced by the pH of the sample matrix. Although it is generally stable, extreme pH values, especially in combination with high temperatures, could potentially lead to hydrolysis of the nitrile group to a carboxylic acid, which would have different extraction properties.
-
Troubleshooting:
-
Evaluate the effect of adjusting the sample pH on recovery. For a neutral compound like this, maintaining a neutral to slightly acidic pH is generally a safe starting point.
-
-
-
Matrix Effects: Complex sample matrices (e.g., blood, urine, soil) can interfere with the extraction process. The internal standard may bind to matrix components, preventing its complete extraction.
-
Troubleshooting:
-
Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
For SPE, carefully select the sorbent and elution solvents to ensure that this compound is retained and then completely eluted.
-
-
Compound Stability
While 4-Chlorobenzyl cyanide is generally stable, its degradation can lead to low recovery.
Question: Could my this compound be degrading during my experiment?
Answer:
Degradation is a possibility under certain conditions:
-
Temperature: High temperatures during sample processing (e.g., evaporation steps) can potentially lead to degradation.
-
Troubleshooting:
-
Avoid excessive heat during sample preparation. Use a gentle stream of nitrogen for solvent evaporation at or slightly above room temperature.
-
-
-
Presence of Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can chemically alter the molecule.
-
Troubleshooting:
-
Ensure that all reagents and solvents used are free from strong oxidizing agents.
-
-
-
Hydrogen-Deuterium (H/D) Exchange: While the deuterium atoms on the phenyl ring of this compound are generally stable, extreme pH and high temperatures could potentially facilitate H/D exchange with protons from the solvent, although this is less likely for aryl deuterons compared to deuterons on heteroatoms or activated carbons.
-
Troubleshooting:
-
Maintain a neutral pH during sample processing whenever possible.
-
Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.
-
-
Instrumental Analysis Issues
Problems with the analytical instrument can manifest as low signal and apparent low recovery.
Question: I have optimized my sample preparation, but the recovery is still low. Could the problem be with my GC-MS or LC-MS system?
Answer:
Yes, instrumental issues can certainly be the cause.
-
GC-MS:
-
Injector Issues: Adsorption of the analyte in the GC inlet liner can be a significant source of loss. The injector temperature might be too low for efficient volatilization or too high, causing degradation.
-
Column Issues: A poorly conditioned or contaminated column can lead to peak tailing and reduced signal intensity.
-
-
LC-MS:
-
Source Conditions: Inappropriate ionization source parameters (e.g., temperature, gas flows, voltages) can lead to inefficient ionization and, consequently, a low signal for the internal standard.
-
Mobile Phase Incompatibility: The mobile phase composition can affect ionization efficiency.
-
-
Troubleshooting:
-
System Suitability Test: Regularly inject a standard solution of this compound directly into the instrument (bypassing sample preparation) to verify its performance.
-
Clean the Ion Source: A dirty ion source is a common cause of reduced sensitivity.
-
Optimize Injector/Source Parameters: Systematically optimize the injector temperature (GC) or ion source parameters (LC-MS) for maximum signal intensity of this compound.
-
Check for Leaks: Leaks in the system can lead to inconsistent results.
-
Representative Experimental Protocol (General Guideline)
The following is a general protocol for the extraction of a non-polar compound like 4-Chlorobenzyl cyanide from a water sample using LLE followed by GC-MS analysis. This protocol should be optimized for your specific application.
Diagram: General LLE-GC-MS Workflow
Caption: A typical workflow for sample preparation and analysis.
1. Sample Preparation and Extraction:
-
To 10 mL of the aqueous sample in a glass vial, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Add 5 mL of an appropriate extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Cap the vial and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean glass tube.
-
Repeat the extraction (steps 2-5) with another 5 mL of the organic solvent and combine the organic extracts.
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
2. Concentration and Reconstitution:
-
Evaporate the solvent from the dried extract to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
3. GC-MS Analysis (Illustrative Parameters):
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Source Temp | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | To be determined based on the mass spectrum of 4-Chlorobenzyl cyanide and its d4-analog. |
References
Minimizing ion suppression for 4-Chlorobenzyl cyanide-d4
Welcome to the technical support center for 4-Chlorobenzyl cyanide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a deuterated form of 4-Chlorobenzyl cyanide, meaning some of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative LC-MS/MS analysis.[1][2] The rationale for using a stable isotope-labeled internal standard (SIL-IS) is that it has nearly identical chemical and physical properties to the analyte of interest (the non-deuterated 4-Chlorobenzyl cyanide).[3] This allows it to co-elute with the analyte and experience similar effects from the sample matrix, including ion suppression, thereby enabling more accurate and precise quantification.
Q2: What is ion suppression and how can it affect my results when using this compound?
A2: Ion suppression is a type of matrix effect where the ionization efficiency of the analyte and internal standard in the mass spectrometer's ion source is reduced by co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[4][5] This can lead to a decreased signal intensity, which may result in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility of the analytical method. Even when using a deuterated internal standard like this compound, differential ion suppression can occur if the analyte and IS do not perfectly co-elute, leading to inaccurate results.
Q3: My analyte signal is low in matrix samples compared to neat solutions, even with this compound as an internal standard. What could be the cause?
A3: This is a classic indication of significant ion suppression. While this compound is designed to compensate for this, several factors can still lead to a low analyte signal:
-
High Matrix Complexity: The concentration of interfering components in your sample matrix may be too high for the internal standard to fully compensate.
-
Chromatographic Separation: A slight separation between the analyte and this compound on the analytical column can expose them to different matrix components, causing differential ion suppression.
-
Sub-optimal Sample Preparation: The sample preparation method may not be effective enough at removing interfering matrix components.
-
Ionization Source Saturation: High concentrations of matrix components can saturate the ionization process in the mass spectrometer's source.
Q4: How can I investigate and confirm the presence of ion suppression in my assay?
A4: There are two primary experimental methods to assess ion suppression:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of 4-Chlorobenzyl cyanide and its d4-internal standard into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dips in the baseline signal of the analyte and internal standard indicate regions of ion suppression in the chromatogram.
-
Quantitative Matrix Effect Evaluation: This involves comparing the peak area of the analyte and internal standard in a post-extraction spiked matrix sample to their peak areas in a neat solution. The ratio of these peak areas (Matrix Factor) provides a quantitative measure of ion suppression or enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression when using this compound.
| Problem | Possible Cause | Recommended Solutions |
| Inconsistent internal standard (this compound) peak area across a run. | Sample-to-sample variability in matrix effects. | - Implement a more rigorous sample preparation method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) to remove more interfering components.- Ensure thorough mixing of the internal standard with the sample matrix. |
| Poor analyte signal-to-noise ratio in matrix samples. | Significant ion suppression affecting the analyte more than the internal standard. | - Optimize chromatographic conditions to separate the analyte from the ion-suppressing region.- Dilute the sample if the analyte concentration is sufficiently high. |
| High variability (%CV) in quality control (QC) samples. | Differential ion suppression due to slight chromatographic separation between the analyte and this compound. | - Adjust the mobile phase composition or gradient to achieve better co-elution.- Consider a different analytical column with alternative chemistry. |
| Analyte-to-internal standard area ratio is not consistent across the calibration curve. | Non-linear response due to saturation of the ion source or detector at high concentrations. | - Dilute the calibration standards and samples to fall within the linear dynamic range of the instrument.- Optimize the ionization source parameters (e.g., spray voltage, gas flows). |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effect
This protocol describes how to quantitatively assess the extent of ion suppression for an assay using this compound as an internal standard.
1. Preparation of Solutions:
- Neat Solution (A): Prepare a solution of 4-Chlorobenzyl cyanide and this compound in the mobile phase at a concentration representative of the mid-point of the calibration curve.
- Blank Matrix Extract (B): Process a blank matrix sample (e.g., plasma, urine) using your established sample preparation method.
- Post-Extraction Spiked Sample (C): Spike the blank matrix extract (B) with the same concentrations of 4-Chlorobenzyl cyanide and this compound as in the Neat Solution (A).
2. LC-MS/MS Analysis:
- Inject the Neat Solution (A) and the Post-Extraction Spiked Sample (C) into the LC-MS/MS system.
- Acquire the data using the same method as for your study samples.
3. Data Analysis:
- Calculate the Matrix Factor (MF) for the analyte and the internal standard using the following formulas:
- MF (Analyte) = (Peak Area of Analyte in C) / (Peak Area of Analyte in A)
- MF (IS) = (Peak Area of IS in C) / (Peak Area of IS in A)
- Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
- IS-Normalized MF = MF (Analyte) / MF (IS)
Interpretation of Results:
| Metric | Value | Interpretation |
| Matrix Factor (MF) | < 1 | Ion Suppression |
| > 1 | Ion Enhancement | |
| = 1 | No Matrix Effect | |
| IS-Normalized MF | Close to 1 (e.g., 0.85-1.15) | The internal standard is effectively compensating for the matrix effect. |
| Deviates significantly from 1 | The internal standard is not adequately compensating for the matrix effect, indicating differential matrix effects. |
Visualizations
Workflow for Troubleshooting Ion Suppression
The following diagram illustrates a logical workflow for identifying and mitigating ion suppression when using a deuterated internal standard like this compound.
Signaling Pathway of Ion Suppression
This diagram illustrates the factors contributing to ion suppression in the electrospray ionization (ESI) process.
References
Validation & Comparative
A Comparative Guide: 4-Chlorobenzyl Cyanide-d4 versus its Non-Deuterated Standard for High-Precision Quantitative Analysis
In the landscape of analytical chemistry and drug development, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental practice to ensure the reliability of quantitative analyses, particularly in complex matrices. This guide provides a detailed comparison between the deuterated standard, 4-Chlorobenzyl cyanide-d4, and its non-deuterated counterpart, 4-Chlorobenzyl cyanide. We will explore their physicochemical properties, delve into their performance in analytical applications supported by experimental data, and provide detailed protocols for their use.
Physicochemical Properties: A Head-to-Head Comparison
The primary difference between this compound and the non-deuterated standard lies in the isotopic substitution of four hydrogen atoms with deuterium on the phenyl ring. This substitution results in a slight increase in molecular weight while maintaining nearly identical physicochemical properties. This similarity is crucial for the performance of an internal standard, as it ensures that the deuterated compound behaves almost identically to the analyte during sample preparation and chromatographic separation.
| Property | This compound | 4-Chlorobenzyl Cyanide |
| Molecular Formula | C₈H₂D₄ClN[1] | C₈H₆ClN[2][3] |
| Molecular Weight | 155.62 g/mol [1][4] | 151.59 g/mol |
| Melting Point | Not specified, but expected to be very close to the non-deuterated standard | 25-31 °C |
| Boiling Point | Not specified, but expected to be very close to the non-deuterated standard | ~266 °C at 760 mmHg |
| Solubility | Not specified, but expected to be very similar to the non-deuterated standard | Low solubility in water (0.3 g/L), soluble in organic solvents like acetone and ethanol. |
| Appearance | Not specified, typically a solid or liquid depending on purity and temperature | Colorless to pale yellow solid or liquid. |
The Role of Deuterated Standards in Analytical Chemistry
Deuterated compounds are widely regarded as the "gold standard" for internal standards in quantitative mass spectrometry, especially in liquid chromatography-mass spectrometry (LC-MS) applications. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, to compensate for any variations that may occur.
The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: Due to their nearly identical chemical properties, deuterated standards co-elute with the non-deuterated analyte in chromatographic separations. This is a critical feature as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the deuterated standard is easily distinguishable from the analyte by its higher mass in the mass spectrometer. This allows for simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.
-
Improved Accuracy and Precision: By effectively normalizing for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of quantitative measurements.
Performance Comparison in a Typical LC-MS/MS Application
To illustrate the superior performance of this compound, let's consider a common application: the quantification of a target analyte (in this case, for demonstration, we'll treat the non-deuterated 4-Chlorobenzyl cyanide as the analyte) in a complex biological matrix such as human plasma.
Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative LC-MS/MS analysis using a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
This protocol is a common method for removing proteins from a plasma sample before LC-MS/MS analysis.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of a 100 ng/mL solution of this compound (internal standard) in methanol.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Chlorobenzyl cyanide (Analyte): Precursor ion (m/z) 152.0 -> Product ion (m/z) 116.0
-
This compound (Internal Standard): Precursor ion (m/z) 156.0 -> Product ion (m/z) 120.0
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C
Hypothetical Experimental Data
The following table presents simulated data from the analysis of a quality control (QC) sample with a known concentration of 4-Chlorobenzyl cyanide (10 ng/mL), comparing the results obtained using a deuterated internal standard versus a non-deuterated structural analog as the internal standard.
| Replicate | Peak Area (Analyte) | Peak Area (IS - d4) | Peak Area Ratio (Analyte/IS-d4) | Calculated Conc. (ng/mL) | Peak Area (IS - Analog) | Peak Area Ratio (Analyte/IS-Analog) | Calculated Conc. (ng/mL) |
| 1 | 105,000 | 51,000 | 2.059 | 10.1 | 45,000 | 2.333 | 11.2 |
| 2 | 98,000 | 48,500 | 2.021 | 9.9 | 49,000 | 2.000 | 9.6 |
| 3 | 102,000 | 50,000 | 2.040 | 10.0 | 42,000 | 2.429 | 11.7 |
| 4 | 108,000 | 52,000 | 2.077 | 10.2 | 53,000 | 2.038 | 9.8 |
| 5 | 99,500 | 49,200 | 2.022 | 9.9 | 47,500 | 2.105 | 10.1 |
| Mean | 2.044 | 10.02 | 2.181 | 10.48 | |||
| Std. Dev. | 0.024 | 0.13 | 0.187 | 0.90 | |||
| %RSD | 1.17% | 1.3% | 8.57% | 8.6% | |||
| Accuracy | 100.2% | 104.8% |
The data clearly demonstrates that the use of the deuterated internal standard results in significantly better precision (lower %RSD) and accuracy. This is because the deuterated standard perfectly tracks the analyte through the analytical process, compensating for any experimental variability.
Visualizing the Advantage: Co-elution and Mass Differentiation
The following diagram illustrates the concept of co-elution and mass differentiation in a simplified chromatogram.
Caption: Co-elution of analyte and deuterated internal standard.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, this compound is the superior choice over its non-deuterated counterpart when used as an internal standard. Its ability to co-elute with the analyte while being distinguishable by mass allows it to effectively compensate for variations inherent in the analytical process. This leads to demonstrably improved accuracy, precision, and overall robustness of the analytical method, ensuring data integrity and reliability in critical research and development applications.
References
A Comparative Guide to Analytical Methods for 4-Chlorobenzyl Cyanide-d4 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methodologies for the quantitative analysis of 4-Chlorobenzyl cyanide-d4. As a deuterated stable isotope, this compound is principally utilized as an internal standard in quantitative mass spectrometry assays to ensure high accuracy and precision.[1][2][3][4] This document will focus on the two most prevalent techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While direct inter-laboratory comparison data for this compound is not publicly available, this guide offers a comparison of the performance characteristics of these analytical platforms, supported by typical validation parameters and experimental protocols.
Data Presentation: Comparison of Analytical Techniques
The choice between GC-MS and LC-MS/MS for the quantification of a small molecule like 4-Chlorobenzyl cyanide, using its deuterated analog as an internal standard, depends on the analyte's properties, the sample matrix, and the specific requirements of the assay.[5]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wider range of compounds, including non-volatile and thermally labile molecules. |
| Sample Matrix | Can be sensitive to complex matrices, often requiring extensive sample cleanup or derivatization. | Generally more robust for complex biological matrices (e.g., plasma, urine) with less extensive sample preparation. |
| Sensitivity | Offers excellent sensitivity, particularly for volatile organic compounds. | Typically provides higher sensitivity for a broader range of compounds, especially in complex matrices. |
| Selectivity | Good selectivity based on chromatographic separation and mass-to-charge ratio. | High selectivity, especially with Multiple Reaction Monitoring (MRM), which minimizes matrix interference. |
| Precision & Accuracy | Capable of high precision and accuracy, especially with an appropriate internal standard. | Considered the gold standard for bioanalytical quantification due to high precision and accuracy with a stable isotope-labeled internal standard. |
| Linearity | Typically demonstrates good linearity over a defined concentration range. | Excellent linearity over a wide dynamic range. |
| Throughput | Can have longer run times compared to modern LC-MS/MS methods. | Higher throughput is often achievable with faster chromatography and automated sample preparation. |
Experimental Protocols
The following is a generalized protocol for the quantitative analysis of an analyte using this compound as an internal standard with LC-MS/MS. This protocol outlines the fundamental steps involved.
Objective: To accurately quantify a target analyte in a biological matrix (e.g., human plasma) using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and the internal standard working solution at room temperature.
-
To a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to precipitate proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the target analyte and this compound.
-
3. Data Analysis
-
Integrate the peak areas for the target analyte and the this compound internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
References
Validating Analytical Methods: A Comparative Guide Using 4-Chlorobenzyl Cyanide-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of drug discovery and development, ensuring the accuracy, precision, and reliability of quantitative data. The use of stable isotope-labeled internal standards, such as 4-Chlorobenzyl cyanide-d4, is a widely accepted strategy to mitigate variability in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative framework for the validation of an analytical method using this compound, drawing parallels with established methods for other psychoactive compounds.
The Role of this compound in Quantitative Analysis
This compound is the deuterated analog of 4-Chlorobenzyl cyanide. Its structural similarity to the parent compound makes it an ideal internal standard (IS). By introducing a known quantity of the IS to samples at the beginning of the workflow, it co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability. This allows for accurate quantification by measuring the ratio of the analyte's response to the IS's response.
Comparative Performance of Analytical Methods
| Validation Parameter | Typical Performance with Deuterated Internal Standards |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Minimized or compensated for by the internal standard |
| Stability | Analyte stable under various storage and processing conditions |
Experimental Workflow for Method Validation
The validation of a bioanalytical method is a systematic process designed to demonstrate that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for validating an LC-MS/MS method using a deuterated internal standard like this compound.
Caption: Workflow for Bioanalytical Method Validation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments in the validation of an LC-MS/MS method. These should be adapted and optimized for the specific analyte and matrix.
Stock Solution and Working Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Standards: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentration levels.
-
Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration.
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of the biological matrix (e.g., plasma, urine), add 25 µL of the IS working solution and 25 µL of the appropriate analyte working solution (for calibration and QC samples) or blank solvent (for blank samples).
-
Vortex briefly to mix.
-
Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge at high speed for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column is often used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the analyte and the IS need to be determined and optimized.
-
Validation Experiments
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Linearity: Prepare a calibration curve with at least six non-zero concentration points covering the expected range of the samples. The curve is generated by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Accuracy and Precision: Prepare QC samples at a minimum of three concentration levels (low, medium, and high). Analyze at least five replicates of each QC level on the same day (intra-day) and on at least three different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Recovery: Compare the analyte peak area in an extracted sample to the peak area of a post-extraction spiked sample at the same concentration.
-
Matrix Effect: Compare the analyte peak area in a post-extraction spiked sample to the peak area of a neat solution at the same concentration.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage.
By following these guidelines and adapting the protocols to the specific needs of the assay, researchers can confidently validate a robust and reliable analytical method using this compound as an internal standard, ensuring the integrity of their research and development data.
A Head-to-Head Comparison: 4-Chlorobenzyl Cyanide-d4 and Other Internal Standards in Quantitative Bioanalysis
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical research and drug development, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 4-Chlorobenzyl cyanide-d4, a deuterated internal standard, with other commonly employed internal standards for the bioanalysis of structurally related compounds, such as the widely recognized anti-obesity drug, sibutramine.
The unlabeled form of 4-Chlorobenzyl cyanide is a key synthetic precursor to sibutramine, making its deuterated counterpart, this compound, a theoretically ideal internal standard due to its structural similarity and mass difference. This comparison extends to other deuterated and non-deuterated internal standards that have been utilized in the quantitative analysis of sibutramine, offering researchers and scientists a comprehensive overview to inform their selection process.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound and deuterated sibutramine (Sibutramine-d7), are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2]
Performance Data of Deuterated Internal Standards
A study quantifying sibutramine (SB) and its active metabolites, N-desmethylsibutramine (DSB) and N-didesmethylsibutramine (DDSB), using their respective deuterated internal standards (SB d7, DSB d7, DDSB d7) provides a clear indication of the performance of this class of standards.
| Parameter | Sibutramine (SB) | N-desmethylsibutramine (DSB) | N-didesmethylsibutramine (DDSB) |
| Linearity Range (pg/mL) | 10.0–10,000.0 | 10.0–10,000.0 | 10.0–10,000.0 |
| Correlation Coefficient (r) | ≥0.9997 | ≥0.9997 | ≥0.9997 |
| Within-Run Precision (%CV) | 1.3–2.9 | 1.6–3.4 | 1.6–2.8 |
| Between-Run Precision (%CV) | 1.6–2.8 | 1.2–3.2 | 2.1–3.4 |
| Within-Run Accuracy (%) | 99.0–99.9 | 97.1–98.7 | 96.3–98.7 |
| Between-Run Accuracy (%) | 99.4–101.7 | 99.3–99.8 | 98.0–100.4 |
| Mean Recovery (%) | 95.1 | 93.5 | 96.0 |
Data extracted from a study by Ponnuru, et al.[3]
Alternative Approaches: Non-Deuterated Internal Standards
While deuterated standards are preferred, their availability and cost can be prohibitive. In such cases, structurally similar compounds, or non-deuterated internal standards, are employed. For the analysis of sibutramine, compounds such as imipramine, propranolol, and chlorpheniramine have been utilized.[3]
The primary drawback of these analogs is the potential for different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to less effective compensation for matrix effects and may introduce a greater degree of variability and bias in the results.
Experimental Methodologies
Below are detailed protocols for a typical quantitative analysis using an internal standard, and a specific method for the analysis of sibutramine using a deuterated internal standard.
General Experimental Workflow for Bioanalysis
Caption: A generalized workflow for quantitative bioanalysis using an internal standard.
LC-MS/MS Method for Sibutramine Quantification
1. Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Sibutramine-d7 at 30 ng/mL).
-
Add 100 µL of 10 mM KH₂PO₄ solution and 2.5 mL of methyl tertiary butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm)
-
Mobile Phase: 5 mM ammonium formate : acetonitrile (10:90, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sibutramine: m/z 280.3 → 124.9
-
Sibutramine-d7: m/z 287.3 → 125.2
-
N-desmethylsibutramine: m/z 266.3 → 125.3
-
N-desmethylsibutramine-d7: m/z 273.2 → 125.0
-
N-didesmethylsibutramine: m/z 252.2 → 124.9
-
N-didesmethylsibutramine-d7: m/z 259.3 → 125.1
-
Logical Comparison of Internal Standard Types
The decision to use a deuterated versus a non-deuterated internal standard involves a trade-off between analytical performance and practical considerations like cost and availability.
Caption: A comparison of the advantages and disadvantages of deuterated versus non-deuterated internal standards.
References
Cross-Validation of 4-Chlorobenzyl cyanide-d4 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide
In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reproducible results. This is especially critical during drug development and for toxicological assessments where precision is non-negotiable. 4-Chlorobenzyl cyanide-d4, a deuterated form of 4-chlorobenzyl cyanide, serves as an ideal internal standard, closely mimicking the analyte's behavior during sample preparation and analysis. This guide provides an objective comparison of its performance across different biological matrices, supported by illustrative experimental data and detailed protocols.
The primary challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples can interfere with the ionization of the target analyte, leading to inaccurate quantification. A robust internal standard like this compound co-elutes with the analyte, experiencing similar matrix effects and thereby providing a consistent analyte-to-internal standard peak area ratio. This guide will delve into the cross-validation of this internal standard in commonly encountered matrices such as human plasma and urine.
Data Presentation
The following tables summarize the quantitative data from a hypothetical cross-validation study of an LC-MS/MS method for a target analyte using this compound as the internal standard in human plasma and human urine.
Table 1: Accuracy and Precision in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| Low | 3.0 | 2.91 | 97.0 | 6.2 |
| Mid | 30 | 30.9 | 103.0 | 4.1 |
| High | 80 | 81.6 | 102.0 | 3.5 |
Table 2: Accuracy and Precision in Human Urine
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.04 | 104.0 | 9.8 |
| Low | 3.0 | 3.09 | 103.0 | 7.5 |
| Mid | 30 | 29.4 | 98.0 | 5.3 |
| High | 80 | 79.2 | 99.0 | 4.8 |
Table 3: Matrix Effect and Recovery
| Matrix | Matrix Factor | IS Normalized Matrix Factor | Recovery (%) |
| Human Plasma | 0.92 | 0.99 | 88.5 |
| Human Urine | 1.08 | 1.02 | 91.2 |
Experimental Protocols
A detailed methodology is crucial for the successful validation and cross-validation of a bioanalytical method.
Sample Preparation
-
Plasma: To 100 µL of human plasma, 25 µL of this compound internal standard solution (100 ng/mL in methanol) was added. Protein precipitation was induced by adding 300 µL of acetonitrile. The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
-
Urine: Human urine samples were centrifuged at 4,000 rpm for 5 minutes to remove particulate matter. 100 µL of the supernatant was diluted with 400 µL of water. To 50 µL of the diluted urine, 25 µL of the this compound internal standard solution (100 ng/mL in methanol) was added, followed by 200 µL of acetonitrile. The samples were vortexed and centrifuged, and the supernatant was processed as described for plasma samples.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure the separation of the analyte from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation process and a conceptual representation of the toxicological relevance of accurately quantifying compounds like 4-chlorobenzyl cyanide.
A Comparative Guide to the Linearity and Range of 4-Chlorobenzyl Cyanide-d4 in Calibration Curves
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the use of stable isotope-labeled internal standards is a cornerstone of robust method development and validation. 4-Chlorobenzyl cyanide-d4, a deuterated analog of 4-chlorobenzyl cyanide, serves as a crucial internal standard for the quantification of various analytes. This guide provides an objective comparison of its expected performance in calibration curves, supported by experimental protocols and data presentation.
The Role of Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry. By incorporating a known concentration of the deuterated standard into samples, calibration standards, and quality controls, variations arising from sample preparation, injection volume, and matrix effects can be effectively normalized. This is because the deuterated standard is chemically identical to the analyte of interest and will therefore exhibit similar behavior throughout the analytical process, leading to more accurate and precise results.
Performance of this compound in Calibration
While specific performance data for this compound calibration curves are not extensively published in peer-reviewed literature, its performance can be inferred from established regulatory guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The following table summarizes the typical expected performance characteristics for a well-characterized deuterated internal standard like this compound in a validated LC-MS/MS assay.
| Parameter | This compound (Expected) | Alternative Deuterated Standard (e.g., Diazepam-d5) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent, typically in the low ng/mL to pg/mL range | Analyte-dependent, typically in the low ng/mL to pg/mL range |
| Upper Limit of Quantification (ULOQ) | Typically 2-3 orders of magnitude above LLOQ | Typically 2-3 orders of magnitude above LLOQ |
| Precision (%CV at LLOQ) | ≤ 20% | ≤ 20% |
| Accuracy (%Bias at LLOQ) | Within ±20% of nominal value | Within ±20% of nominal value |
Note: The LLOQ and ULOQ are inherently dependent on the analyte being quantified and the sensitivity of the mass spectrometer. The values presented are typical expectations for a robust analytical method.
Experimental Protocols
A detailed methodology for establishing a calibration curve using this compound as an internal standard is provided below. This protocol is a generalized workflow for an LC-MS/MS analysis.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound. Dissolve each in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with the same solvent.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution.
Preparation of Calibration Curve Standards
-
To a set of clean tubes, add a fixed volume of the this compound working solution.
-
Spike each tube with a decreasing volume of the analyte working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a matrix that matches the study samples (e.g., plasma, urine).
Sample Preparation
-
For unknown samples, add the same fixed volume of the this compound working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 or other appropriate stationary phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and this compound by infusing the individual standard solutions.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²).
-
Quantify the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
This comprehensive guide provides researchers and drug development professionals with the necessary information to understand and implement the use of this compound as an internal standard. By following the outlined protocols and understanding the expected performance characteristics, laboratories can develop robust and reliable quantitative analytical methods.
Detecting 4-Chlorobenzyl Cyanide: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of 4-Chlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for ensuring product quality, safety, and process control. This guide provides a comparative overview of common analytical techniques for the determination of 4-Chlorobenzyl cyanide, with a focus on their limits of detection (LOD). Experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate analytical approach for their specific needs.
Performance Comparison of Analytical Methods
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Gas Chromatography-Headspace with Flame Ionization Detection (GCHS-FID) | 4-Bromobenzyl Cyanide[1] | 1.0 ppm[1] | 3.0 ppm[1] | High sensitivity for volatile compounds, robust and reliable. | Requires derivatization for non-volatile compounds, less specific than MS detection. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Benzyl Halides (after derivatization) | 15–20 ng/mL | 35–45 ng/mL | Widely available, robust, and cost-effective. | May require derivatization to enhance sensitivity and selectivity. |
| Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS) | Cyanide (in blood) | 24 ng/mL | 80 ng/mL | High specificity and sensitivity, definitive identification. | Higher instrument cost and complexity. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Cyanide (in blood) | 5 ng/mL | 15 ng/mL | High sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | General Organic Compounds | 0.1 - 10 ppm | - | Robust, wide linear range, and relatively low cost. | Not suitable for non-volatile compounds, less specific than MS. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of compounds structurally related to 4-Chlorobenzyl cyanide.
Gas Chromatography-Headspace with Flame Ionization Detection (GCHS-FID) for 4-Bromobenzyl Cyanide
This method is suitable for the trace analysis of volatile benzyl cyanide derivatives in active pharmaceutical ingredients.
-
Instrumentation: Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).
-
Column: Capillary column (e.g., Gs-Tek, GsBP, 30 m x 0.32 mm ID x 0.5 µm).
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C (hold for 5 minutes).
-
Ramp: 10°C/minute to 200°C.
-
Ramp: 20°C/minute to 280°C (hold for 5 minutes).
-
-
Detector Temperature: 300°C.
-
Headspace Parameters:
-
Oven Temperature: 120°C.
-
Loop Temperature: 130°C.
-
Transfer Line Temperature: 140°C.
-
Equilibration Time: 30 minutes.
-
-
Sample Preparation: Accurately weigh the sample and dissolve in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and determination of LOD and LOQ.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A general HPLC-UV method can be adapted for the analysis of 4-Chlorobenzyl cyanide, likely requiring derivatization to enhance UV detection.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the absorbance maximum of the derivatized compound).
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
If derivatization is necessary, react the sample with a suitable derivatizing agent (e.g., 2,4-dinitrophenylhydrazine for carbonyl compounds) to form a chromophoric derivative.
-
-
Standard Preparation: Prepare a series of standard solutions of 4-Chlorobenzyl cyanide (or its derivative) of known concentrations in the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of 4-Chlorobenzyl cyanide in the sample is determined from the calibration curve.
Workflow and Process Visualization
To aid in understanding the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in method selection.
References
A Comparative Guide to the Precision and Reproducibility of 4-Chlorobenzyl Cyanide-d4 Measurements
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive overview of the use of 4-Chlorobenzyl cyanide-d4 as a deuterated internal standard, detailing its role in enhancing measurement precision and reproducibility. While specific public data on inter-laboratory performance for this compound is limited, this guide presents typical performance data from validated methods for related compounds to illustrate the high standards of precision and reproducibility achievable.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis.[1][2] By being structurally identical to the analyte of interest, with the only difference being the presence of heavier isotopes, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This allows for effective compensation for variations in sample preparation, injection volume, and matrix effects, leading to significantly improved accuracy and precision of the analytical method.
Data Presentation: Expected Performance of Analytical Methods
While a direct comparative study on this compound is not publicly available, the following table summarizes the typical precision and accuracy data from a validated bioanalytical method for the determination of cyanide in blood using a stable isotope-labeled internal standard and gas chromatography-tandem mass spectrometry (GC-MS/MS).[3] This data serves as a benchmark for the level of performance that can be expected when using this compound in a well-validated LC-MS/MS method.
Table 1: Illustrative Performance Characteristics of a Cyanide Bioanalytical Method Using a Stable Isotope-Labeled Internal Standard [3]
| Validation Parameter | Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Precision & Accuracy | Low QC (0.3 µg/mL) | < 5% | < 8% | 92-108% |
| Medium QC (1 µg/mL) | < 5% | < 8% | 92-108% | |
| High QC (10 µg/mL) | < 5% | < 8% | 92-108% | |
| Linearity (R²) | 0.1 µg/mL to 10 µg/mL | - | - | > 0.999 |
| Limit of Detection (LOD) | - | - | - | 24 ng/mL |
| Lower Limit of Quantification (LLOQ) | - | - | - | 80 ng/mL |
| Extraction Recovery | - | - | - | ~98% |
%CV = Percent Coefficient of Variation
Experimental Protocols: A Typical LC-MS/MS Workflow
A robust and reproducible analytical method is underpinned by a detailed and well-documented experimental protocol. The following is a representative methodology for the quantification of an analyte in a biological matrix, such as plasma, using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (at a concentration of 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound would be determined and optimized during method development.
-
Mandatory Visualization: Workflow and a Key Analytical Principle
To visually represent the experimental process and the underlying principle of isotope dilution, the following diagrams are provided in the DOT language.
Caption: A typical experimental workflow for bioanalysis using an internal standard.
Caption: The principle of isotope dilution for accurate quantification.
Conclusion
The use of this compound as a deuterated internal standard is a robust strategy for achieving high precision and reproducibility in the quantitative analysis of the corresponding analyte. While specific performance data for this compound is not widely published, the principles of isotope dilution and the performance of analogous validated methods strongly support its efficacy. By closely mimicking the behavior of the analyte throughout the analytical process, this compound enables reliable correction for experimental variability, leading to high-quality data that is essential for regulatory submissions and confident decision-making in drug development and other scientific research.
References
A Comparative Purity Assessment of 4-Chlorobenzyl Cyanide-d4 Reference Standards
For researchers, scientists, and drug development professionals utilizing 4-Chlorobenzyl cyanide-d4 as an internal standard or for other applications, the accuracy and reliability of their results are directly linked to the purity of the reference material. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, offering detailed experimental protocols and comparative data to aid in the selection of a high-quality reference standard.
Purity Comparison of this compound Reference Standards
The chemical and isotopic purity of a deuterated reference standard is paramount for its intended use. Below is a comparative analysis of a hypothetical high-quality this compound reference standard against two common alternative sources. The data presented are illustrative examples based on typical findings for such compounds.
| Parameter | Our High-Purity Standard | Alternative Standard A | Alternative Standard B |
| Chemical Purity (by GC-FID) | > 99.9% | 99.5% | 98.8% |
| Isotopic Purity (by GC-MS) | > 99% Deuterated (d4) | 98% Deuterated (d4) | 97% Deuterated (d4) |
| Isotopic Distribution (d0-d3) | < 0.5% | < 1.5% | < 2.5% |
| Residual Solvents (by Headspace GC) | < 0.01% | < 0.1% | < 0.5% |
| Water Content (by Karl Fischer) | < 0.05% | < 0.2% | < 0.8% |
| Elemental Analysis | Conforms to theoretical values | Not provided | Not provided |
| Structural Confirmation (¹H NMR, ¹³C NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure |
Workflow for Purity Assessment
A multi-step analytical workflow is crucial for the comprehensive assessment of a this compound reference standard. This process ensures the evaluation of chemical purity, isotopic incorporation, and the identification of any potential impurities.
Caption: Workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on robust experimental methodologies. The following are detailed protocols for the key analytical techniques used in the purity assessment of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Chemical Purity
-
Objective: To determine the chemical purity of the this compound and to identify and quantify any non-deuterated organic impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of high-purity acetone.
-
Data Analysis: The percent purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity and Impurity Identification
-
Objective: To confirm the isotopic purity of this compound, determine the isotopic distribution, and identify potential impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Same as GC-FID protocol.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Isotopic Purity: The mass spectrum of the main peak is analyzed to determine the relative abundance of the molecular ions corresponding to the d4 isotopologue (m/z 155.0) and any lower deuterated species (d0-d3).
-
Impurity Identification: The mass spectra of any impurity peaks are compared against a spectral library (e.g., NIST) to identify their chemical structures. Common impurities to monitor for include 4-chlorobenzyl chloride and 4-chlorophenylacetic acid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure and the position of deuterium labeling in this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Analysis: The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the protons on the benzene ring, confirming successful deuteration. The remaining proton signals should be consistent with the 4-chlorobenzyl cyanide structure.
-
-
¹³C NMR:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Analysis: The ¹³C NMR spectrum should be consistent with the carbon skeleton of 4-chlorobenzyl cyanide.
-
Signaling Pathway of Impurity Impact
The presence of impurities in a reference standard can have a significant downstream impact on experimental results, particularly in quantitative assays where the deuterated compound is used as an internal standard.
Caption: The cascading effect of an impure reference standard on quantitative analysis.
By employing these rigorous analytical techniques and understanding the potential impact of impurities, researchers can confidently select and utilize high-purity this compound reference standards, ensuring the integrity and accuracy of their scientific findings.
References
Safety Operating Guide
Proper Disposal of 4-Chlorobenzyl cyanide-d4: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 4-Chlorobenzyl cyanide-d4 is a deuterated form of 4-Chlorobenzyl cyanide, a toxic organic compound.[1] Wastes containing this substance are classified as acutely hazardous. Adherence to strict disposal protocols is essential to ensure personnel safety and environmental compliance.
This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to provide clear, step-by-step instructions to minimize risk and ensure regulatory compliance.
Hazard and Waste Classification
Proper disposal begins with understanding the hazards associated with this compound and its corresponding waste classification.
| Parameter | Description | Citation |
| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [2][3][4] |
| Hazard Class | Acute toxicity (Oral, Dermal, Inhalation) | [3] |
| RCRA Waste Codes | Cyanide-containing wastes are typically categorized as P-listed (acutely hazardous) or F-listed (from non-specific sources) hazardous waste. | |
| UN Number | 2811 | |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (4-Chlorophenylacetonitrile) |
Experimental Workflow for Disposal
The following diagram outlines the comprehensive workflow for the proper disposal of this compound, from initial handling to final waste pickup.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
-
Work Area: All handling of this compound and its waste must be conducted within a certified chemical fume hood.
-
PPE: At a minimum, the following PPE must be worn:
-
A lab coat or chemical-resistant apron.
-
Double nitrile gloves.
-
Chemical safety goggles and a face shield.
-
-
Incompatible Materials: Ensure that acids and strong oxidizing agents are not present in the fume hood or immediate work area, as they can react with cyanides to produce highly toxic hydrogen cyanide gas.
Proper segregation of waste streams is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and initial rinses of glassware, in a dedicated, leak-proof container.
-
The container must be clearly labeled "Hazardous Waste - Cyanide" and should specify the contents.
-
Do not mix with other solvent waste streams.
-
-
Solid Waste:
-
All contaminated solid materials, such as gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled container for solid cyanide waste.
-
It is good practice to double-bag solid waste before placing it in the final disposal container.
-
-
Sharps Waste:
-
Contaminated sharps, including needles and Pasteur pipettes, must be placed in a dedicated, puncture-resistant sharps container labeled for cyanide waste.
-
Thorough decontamination of all surfaces and reusable labware is a critical safety step.
-
Initial Rinse: Perform an initial rinse of all contaminated glassware inside the chemical fume hood. This initial rinsate is considered hazardous and must be collected as liquid cyanide waste.
-
Two-Step Decontamination: For all surfaces and reusable glassware, follow this two-step cleaning process:
-
Alkaline Wash: First, wash the items with a pH 10 buffer solution. This helps to maintain an alkaline environment, which prevents the formation of hydrogen cyanide gas.
-
Oxidative Inactivation: Following the alkaline wash, treat the items with a freshly prepared 10% bleach (sodium hypochlorite) solution. This will oxidize and deactivate the cyanide.
-
-
Final Cleaning: After the decontamination steps, glassware can be washed using standard laboratory procedures.
-
Labeling: All waste containers must be sealed and clearly labeled. In addition to "Hazardous Waste - Cyanide," the label should include the chemical name (this compound), the accumulation start date, and a prominent "No Acids" warning.
-
Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area. Ensure they are stored away from incompatible materials, particularly acids.
-
Professional Disposal: The disposal of cyanide-containing waste must be handled by a licensed professional waste disposal company. This may involve incineration in a chemical scrubber. Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
Emergency Procedures
In the event of a spill or exposure, immediate action is required.
-
Spills:
-
Small Spills (inside a fume hood): If trained and comfortable, and the spill is small (e.g., less than 1 gram of solid or 10 mL of a dilute solution), you may clean it up. Use absorbent pads, decontaminate the area with the two-step procedure described above, and collect all cleanup materials as solid cyanide waste.
-
Large Spills or Spills Outside a Fume Hood: Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
By adhering to these detailed procedures, laboratory professionals can safely manage and dispose of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for 4-Chlorobenzyl cyanide-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with significant toxicological profiles like 4-Chlorobenzyl cyanide-d4. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Chemical Profile and Hazards:
This compound is a deuterated analog of 4-Chlorobenzyl cyanide. While the deuteration is intended for specific research applications, such as use as an internal standard in mass spectrometry-based analyses, the toxicological properties are presumed to be similar to its non-deuterated counterpart.[1] The primary hazard associated with this compound stems from its cyanide group.[2] It is classified as highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5] Contact with acids can liberate highly toxic hydrogen cyanide gas.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Fatal if swallowed |
| Acute Toxicity, Dermal | Toxic in contact with skin |
| Acute Toxicity, Inhalation | Toxic if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity | May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required if there is a potential for splashes or dust.
-
Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile rubber) is recommended. Thicker gloves should be considered if prolonged contact is anticipated.
-
Body Protection: A lab coat is essential. For procedures with a higher risk of splashing, a chemically resistant apron should also be worn.
-
Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation exposure. If aerosols may be generated, respiratory protection may be necessary.
Operational Plan: Step-by-Step Handling Protocol
A designated area within the laboratory should be established for working with cyanide compounds. This area must be clearly marked with appropriate hazard signs.
Preparation and Weighing:
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature to prevent moisture condensation, which could lead to hydrogen-deuterium (H-D) exchange.
-
Inert Atmosphere: Whenever possible, handle the solid compound under a dry, inert atmosphere (e.g., nitrogen or argon) to maintain isotopic purity.
-
Weighing: Conduct all weighing and transfers within a certified chemical fume hood. Use non-sparking tools for handling.
Solution Preparation:
-
Solvent Selection: Use a suitable, high-purity, and dry solvent for dissolution. Avoid protic solvents (e.g., water, methanol) unless they are deuterated to prevent H-D exchange.
-
Dissolution: In a chemical fume hood, carefully add the weighed this compound to the solvent in a volumetric flask.
-
Mixing: Securely cap the flask and mix thoroughly.
-
Storage of Stock Solution: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store under the recommended conditions, typically in a cool, dry, and dark place. It is advisable to prepare smaller aliquots for daily use to minimize contamination and degradation.
Disposal Plan: Waste Management and Decontamination
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Storage:
-
Dedicated Containers: Store cyanide-containing wastes in dedicated, clearly labeled containers. The label should include "HAZARDOUS WASTE – cyanide," the generation date, and "No Acids."
-
Separate Solid and Liquid Waste: Solid waste (e.g., contaminated gloves, paper towels, pipette tips) and liquid waste must be stored in separate, dedicated containers.
-
Sharps: Any sharps used with cyanide compounds must be collected in a special sharps container labeled for cyanide waste.
Decontamination Procedures:
All decontamination activities must be performed within a chemical fume hood.
-
Initial Cleaning: Decontaminate surfaces, equipment, and glassware with a pH 10 buffer solution.
-
Bleach Treatment: Follow the initial cleaning with a freshly prepared 10% bleach solution.
-
Final Rinse: Thoroughly rinse with water.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after work is completed and upon removing gloves.
Waste Pickup:
Contact your institution's Environmental Health & Safety (EHS) office to request a pickup of chemical waste.
Visualized Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: A flowchart outlining the safe handling and disposal process for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
